molecular formula C7H4BrNS B152689 7-Bromobenzothiazole CAS No. 767-70-4

7-Bromobenzothiazole

Cat. No.: B152689
CAS No.: 767-70-4
M. Wt: 214.08 g/mol
InChI Key: HIHGDDIOQDNKSV-UHFFFAOYSA-N
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Description

7-Bromobenzothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHGDDIOQDNKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467975
Record name 7-bromobenzothiazole
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Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-70-4
Record name 7-Bromobenzothiazole
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Record name 7-bromobenzothiazole
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Record name 7-bromo-1,3-benzothiazole
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Foundational & Exploratory

Synthesis of 7-Bromobenzothiazole from 2-bromo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-bromobenzothiazole from 2-bromo-6-nitroaniline presents a specific regiochemical challenge. Direct cyclization methods (such as the Hugershoff reaction) applied to substituted anilines typically yield benzothiazoles where the substituent position is dictated by the para position relative to the nitrogen, often leading to mixtures or the 4-substituted isomer depending on the starting material's electronics.[1]

To exclusively target the 7-bromo isomer, the synthetic strategy must invert the classic nitrogen-sulfur relationship.[1] The protocol detailed below utilizes a Leuckart Thiophenol Synthesis approach: converting the parent aniline's amino group into a sulfur moiety (thiol) via diazotization, followed by reduction of the nitro group to generate the necessary amine for ring closure.[1] This sequence ensures the bromine atom remains adjacent to the sulfur bridgehead, definitively securing the 7-position.[1]

Strategic Analysis: The Regiochemistry Engine

The core logic of this synthesis relies on atom mapping.[1] In the target molecule (this compound), the bromine atom is located at position 7, which is adjacent to the sulfur bridgehead (C7a) .

  • Starting Material: 2-Bromo-6-nitroaniline.[1]

    • C1:

      
      
      
    • C2:

      
       (Adjacent to C1)[2]
      
    • C6:

      
       (Adjacent to C1)
      
  • The Transformation:

    • C1 Transformation: The amino group (

      
      ) is converted to a sulfur group (
      
      
      
      ).[1]
    • C6 Transformation: The nitro group (

      
      ) is reduced to an amino group (
      
      
      
      ).[1]
    • Cyclization: The new

      
       (at C1) and new 
      
      
      
      (at C6) condense with a carbon source (e.g., formic acid) to form the thiazole ring.
  • Result: The Bromine at C2 is now adjacent to the Sulfur at C1.[1] In the benzothiazole numbering system, the position adjacent to the sulfur bridgehead is Position 7 .[1]

(Note: If one were to simply reduce the nitro group first and cyclize, the bromine would end up adjacent to the nitrogen bridgehead, yielding the 4-bromo isomer.)[1]

Pathway Visualization

The following flowchart illustrates the critical intermediate steps and the regiochemical logic.

G cluster_logic Regiochemical Control Start 2-Bromo-6-nitroaniline (C1-NH2, C2-Br, C6-NO2) Diazo Diazonium Intermediate (C1-N2+, C2-Br, C6-NO2) Start->Diazo 1. NaNO2, HCl, 0°C (Diazotization) Xanthate Xanthate Intermediate (C1-S-CS-OEt, C2-Br, C6-NO2) Diazo->Xanthate 2. Potassium Ethyl Xanthate (Leuckart Reaction) Thiol 2-Bromo-6-aminobenzenethiol (C1-SH, C2-Br, C6-NH2) Xanthate->Thiol 3. Zn/HCl or SnCl2 (Hydrolysis & Nitro Reduction) Product This compound (Br adjacent to S-bridgehead) Thiol->Product 4. Triethyl Orthoformate/H+ (Cyclization)

Figure 1: Synthetic workflow for the regioselective construction of this compound.

Detailed Technical Protocol

Phase 1: Diazotization and Xanthylation

This phase converts the nucleophilic aniline into an electrophilic diazonium species, which is then trapped by a sulfur nucleophile.[1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Potassium Ethyl Xanthate (
    
    
    ).
  • Protocol:

    • Suspend 2-bromo-6-nitroaniline (1.0 eq) in

      
      
      
      
      
      (aq). Cool the mixture to
      
      
      in an ice-salt bath.
    • Add a solution of

      
       (1.1 eq) dropwise, maintaining the internal temperature below 
      
      
      
      . Stir for 30 minutes to ensure complete diazotization (solution becomes clear/yellow).
    • Critical Step: Buffer the diazonium solution to pH 4–5 using sodium acetate if necessary, then add it dropwise to a pre-cooled (

      
      ) solution of Potassium Ethyl Xanthate  (1.5 eq) in water.
      
      • Note: Addition of diazonium to xanthate (inverse addition) prevents side reactions.[1]

    • Heat the mixture to

      
       for 1 hour until nitrogen evolution ceases.
      
    • Extract the resulting O-ethyl S-(2-bromo-6-nitrophenyl) carbonodithioate (xanthate intermediate) with ethyl acetate.

Phase 2: Hydrolysis and Nitro Reduction

This step unmasks the thiol and reduces the nitro group to an amine simultaneously or sequentially, generating the ortho-aminothiophenol core required for cyclization.[1]

  • Reagents: Tin(II) Chloride (

    
    ) or Zinc dust (
    
    
    
    ), Ethanol,
    
    
    .
  • Protocol:

    • Dissolve the crude xanthate intermediate in Ethanol.[1]

    • Add

      
       pellets (2.5 eq) and reflux for 1 hour to hydrolyze the xanthate to the thiolate/thiol.
      
    • Reduction: To the alkaline solution (or after acidification/isolation of the thiol), add Zinc dust (4.0 eq) and slowly add concentrated

      
      . Reflux for 2–3 hours.[1]
      
      • Mechanism:[3][4][5] Zn/HCl reduces the

        
         to 
        
        
        
        and maintains the sulfur as
        
        
        (preventing disulfide formation).[1]
    • Filter off inorganic salts.[1] Neutralize the filtrate to precipitate 2-amino-3-bromobenzenethiol (or isolate as the hydrochloride salt).

    • Validation: The intermediate should be handled under inert atmosphere (

      
      ) to prevent oxidation to the disulfide.[1]
      
Phase 3: Benzothiazole Cyclization

The final ring closure uses a one-carbon donor to bridge the amine and thiol.[1]

  • Reagents: Triethyl Orthoformate (

    
    ) or Formic Acid (
    
    
    
    ).
  • Protocol:

    • Suspend the 2-amino-3-bromobenzenethiol intermediate in Triethyl Orthoformate (excess, used as solvent) or reflux in 85% Formic Acid.[1]

    • Add a catalytic amount of

      
      -toluenesulfonic acid (
      
      
      
      ) if using orthoformate.[1]
    • Reflux for 3–5 hours. Monitor by TLC (disappearance of thiol).

    • Workup: Evaporate volatiles. Neutralize with

      
       (aq). Extract with Dichloromethane (DCM).[1]
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Diazotization Temp

Prevents decomposition of the unstable diazonium salt into a phenol.[1]
Xanthate Addition Inverse (Diazo into Xanthate)Prevents coupling of diazonium salt with the formed xanthate (side azo dyes).
Reduction pH Acidic (HCl)Essential for Zn/Sn mediated reduction of

; also keeps thiol protonated.
Inert Atmosphere Nitrogen/ArgonThe aminothiophenol intermediate is highly susceptible to oxidative dimerization (disulfide formation), which inhibits cyclization.

Safety & Troubleshooting

  • Diazonium Salts: Potentially explosive if dried.[1] Keep in solution and process immediately.

  • Xanthates & Thiols: These compounds release

    
     and sulfurous odors.[1] All reactions in Phase 1 and 2  must be performed in a high-efficiency fume hood.
    
  • Regio-Verification: Use

    
    -NMR to verify the product.[1]
    
    • This compound: Expect a doublet-of-doublets (dd) for the proton at C6 and C5, and a specific coupling pattern indicating the Br is adjacent to the bridgehead.[1] The C2 proton (thiazole) typically appears as a singlet around

      
       ppm.[1]
      

References

  • Gupta, R. R., et al. "Synthesis of Fluorine Containing Benzothiazoles." Journal of Fluorine Chemistry, vol. 46, no. 1, 1990.

    • Provides the foundational Leuckart thiophenol protocol for substituted anilines.
  • Organic Syntheses. "Thiosalicylic Acid." Org.[1][2][6] Synth. 1932, 12, 76.

    • Authoritative procedure for the Diazotization-Xanth
  • Katritzky, A. R., et al. "Benzothiazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

    • Standard reference for benzothiazole numbering and cycliz
  • Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles."[1] Journal of Organic Chemistry, 2003.

    • Cited for alternative cyclization mechanisms and regioselectivity discussions.[1]

Sources

7-Bromobenzothiazole: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 7-Bromobenzothiazole, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing practical insights and actionable protocols.

Core Properties of this compound

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds that are prevalent in a wide array of biologically active molecules.[1][2] The presence of the bromine atom at the 7-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

PropertyValueSource(s)
CAS Number 767-70-4[3]
Molecular Formula C₇H₄BrNS[3][4]
Molecular Weight 214.08 g/mol [3][4]
IUPAC Name 7-bromo-1,3-benzothiazole[4]
Synonyms 7-Bromo-1,3-benzothiazole, 7-Bromobenzo[d]thiazole[3]
Appearance Typically a solid[5]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective laboratory-scale synthesis involves the diazotization of a substituted aminobenzothiazole followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2-Amino-6-bromobenzothiazole

This protocol outlines a typical procedure for the deamination of an amino group to introduce the bromine at the 7-position, starting from the readily available 2-amino-6-bromobenzothiazole.

Step 1: Diazotization

  • In a suitable reaction vessel, dissolve 2-amino-6-bromobenzothiazole in a cooled acidic solution (e.g., a mixture of sulfuric acid and water).

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt. The reaction is exothermic and careful temperature control is crucial to prevent decomposition of the unstable diazonium intermediate.

Step 2: Bromination (Sandmeyer Reaction)

  • In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

  • Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete conversion.

Step 3: Work-up and Purification

  • Quench the reaction by pouring the mixture into water.

  • Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Amino-6-bromobenzothiazole diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer crude Crude this compound sandmeyer->crude purification Purification (Column Chromatography) crude->purification product Pure this compound purification->product

A generalized workflow for the synthesis of this compound.

Key Reactions and Mechanistic Considerations

The bromine atom on the this compound ring is strategically positioned for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7] this compound serves as an excellent aryl halide partner in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

Causality behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand (e.g., PPh₃, P(t-Bu)₃) is critical and can significantly influence reaction efficiency by stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Mechanism cluster_suzuki Suzuki-Miyaura Coupling Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetalation Transmetalation (Ar'B(OH)₂, Base) pd_complex->transmetalation pd_ar_ar Ar-Pd(II)L₂(Ar') transmetalation->pd_ar_ar red_elim Reductive Elimination pd_ar_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) red_elim->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is particularly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.

Causality behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, the ligands used in Buchwald-Hartwig amination are often more specialized, bulky, and electron-rich phosphines (e.g., XPhos, SPhos) which are crucial for promoting the reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred to avoid side reactions.

Buchwald_Hartwig_Mechanism cluster_buchwald Buchwald-Hartwig Amination Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex amine_coord Amine Coordination/Deprotonation (R₂NH, Base) pd_complex->amine_coord pd_amido Ar-Pd(II)L₂(NR₂) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Arylamine Product) red_elim->product

Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] this compound, with its reactive handle, is a crucial starting material for the synthesis of libraries of novel benzothiazole derivatives for drug discovery programs. The ability to introduce diverse substituents at the 7-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets) will be indicative of the substitution pattern on the benzene ring. The proton at the 2-position of the thiazole ring will likely appear as a singlet further downfield.
¹³C NMR Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the bromine will be influenced by the halogen's electronic effects. The carbon at the 2-position will also have a characteristic chemical shift.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and thiazole rings (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region) will be observed.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
  • PubChem. This compound. [Link]

  • American Elements. 7-Bromobenzo[d]thiazole. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • MDPI. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • ACS Publications. Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Spectroscopic Elucidation of 7-Bromobenzothiazole: A Technical Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural verification and quality assessment of 7-Bromobenzothiazole. As experimental spectra for this specific compound are not universally available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This approach serves as a valuable reference for researchers in synthetic chemistry and drug development, offering a detailed roadmap for spectral interpretation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of each proton and carbon atom. For this compound, a combination of ¹H and ¹³C NMR is required to unambiguously confirm the substitution pattern and overall structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom, as well as through-space anisotropic effects.

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~9.10Singlet (s)-
H-4~8.15Doublet (d)J ≈ 8.0 Hz
H-5~7.50Triplet (t)J ≈ 8.0 Hz
H-6~7.70Doublet (d)J ≈ 8.0 Hz

Interpretation and Rationale:

  • H-2: This proton is attached to the electron-deficient thiazole ring, placing it significantly downfield. Its isolation from other protons results in a characteristic singlet.

  • Aromatic System (H-4, H-5, H-6): These three protons form a coupled system on the benzene ring. H-5, being coupled to both H-4 and H-6, is expected to appear as a triplet. H-4 and H-6 will appear as doublets due to coupling with H-5. The proton ortho to the bromine (H-6) is expected to be slightly downfield compared to a standard benzothiazole due to inductive effects.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-2~155.0
C-4~128.0
C-5~129.5
C-6~125.0
C-7 (C-Br)~118.0
C-7a~152.0
C-3a~135.0

Interpretation and Rationale:

  • C-2: This carbon, part of the C=N bond in the thiazole ring, is highly deshielded and appears furthest downfield.

  • C-7a and C-3a: These are the two quaternary carbons at the ring fusion. C-7a, adjacent to the electronegative sulfur and bromine-bearing carbon, will be significantly downfield.

  • C-7 (ipso-Carbon): The carbon directly attached to the bromine atom (C-7) is expected to be shifted upfield relative to its unsubstituted counterpart due to the "heavy atom effect," a common phenomenon in ¹³C NMR.[1]

  • Aromatic Carbons (C-4, C-5, C-6): These carbons will resonate in the typical aromatic region (120-130 ppm). Their precise shifts are determined by the combined electronic effects of the fused thiazole ring and the bromine substituent.

Caption: Structure of this compound with predicted ¹H NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals.[2]

  • Sample Preparation: Accurately weigh 10-20 mg of this compound solid. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument). Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000MediumC-H StretchAromatic C-H
1600 - 1580MediumC=N StretchThiazole Ring
1550 - 1450Strong, MultipleC=C StretchAromatic Ring
850 - 750StrongC-H Bend (out-of-plane)Substituted Benzene
700 - 500MediumC-Br StretchAryl Halide

Interpretation and Rationale:

  • Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the molecule.[6]

  • Ring Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, often referred to as the "fingerprint region," corresponds to the C=C and C=N stretching vibrations of the fused aromatic rings. These are highly characteristic of the benzothiazole core.

  • C-H Bending: The strong absorption in the 850-750 cm⁻¹ range is due to the out-of-plane bending of the aromatic C-H bonds. The exact position can give clues about the substitution pattern.

  • C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a low frequency, typically in the 700-500 cm⁻¹ range.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.[8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrumental background, which will be automatically subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of the this compound solid onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates a reproducible fragmentation pattern, acting as a molecular fingerprint.[10]

Predicted Mass Spectrum (EI-MS)

Molecular Ion (M⁺•): The molecular weight of this compound is 214.08 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet of nearly equal intensity at m/z 213 and m/z 215 .[11] This distinctive M/M+2 pattern is a clear indicator of the presence of a single bromine atom.

Table 4: Predicted Key Mass Fragments for this compound

m/z (for ⁷⁹Br)Proposed Fragment IonFormula of Lost Neutral
213/215[C₇H₄BrNS]⁺•- (Molecular Ion)
134[C₇H₄NS]⁺Br•
108[C₆H₄S]⁺•HCN
91[C₆H₅N]⁺•CS

Interpretation and Rationale: The fragmentation of the benzothiazole core is well-understood.[12]

  • Loss of Bromine: The initial and most straightforward fragmentation is the cleavage of the C-Br bond, a relatively weak point, to lose a bromine radical (Br•). This will result in an intense peak at m/z 134, corresponding to the benzothiazole cation.

  • Loss of HCN: A characteristic fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN). Loss of HCN from the m/z 134 fragment would yield a peak at m/z 108.

  • Ring Fragmentation: Further fragmentation can occur, such as the loss of a CS radical from the benzothiazole cation to give a fragment at m/z 91.

G M [C₇H₄BrNS]⁺• m/z 213/215 F1 [C₇H₄NS]⁺ m/z 134 M->F1 - Br• F2 [C₆H₄S]⁺• m/z 108 F1->F2 - HCN

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Electron Ionization MS (EI-MS)

This protocol describes a typical analysis using a direct insertion probe, suitable for pure, thermally stable solid samples.[13]

  • Sample Preparation: Load a small amount of the solid sample (microgram quantity) into a glass capillary tube.

  • Instrument Setup: Insert the capillary into the direct insertion probe. The mass spectrometer should be operating under a high vacuum (e.g., < 10⁻⁶ torr). Set the ion source temperature (e.g., 200 °C) and the electron energy to the standard 70 eV.[10]

  • Sample Introduction: Insert the probe through the vacuum lock into the ion source.

  • Vaporization & Ionization: Gradually heat the probe tip to vaporize the sample directly into the electron beam, where ionization and fragmentation occur.

  • Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.

Integrated Spectroscopic Workflow

The confirmation of this compound's structure is not based on a single technique but on the convergence of evidence from all three. The workflow below illustrates the logical process a researcher would follow.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Start Pure this compound Sample MS Mass Spectrometry (EI-MS) Start->MS Step 1 IR IR Spectroscopy (ATR-FTIR) Start->IR Step 2 NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Step 3 MS_Data Check for M/M+2 @ 213/215 (Confirms MW and Br presence) MS->MS_Data IR_Data Check for Aromatic C-H (>3000 cm⁻¹) & C=C/C=N bands (1450-1600 cm⁻¹) IR->IR_Data NMR_Data Confirm 4 ¹H signals & 7 ¹³C signals (Confirms substitution pattern) NMR->NMR_Data Confirm Structure Confirmed MS_Data->Confirm IR_Data->Confirm NMR_Data->Confirm

Caption: Logical workflow for the structural confirmation of this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11521350, this compound". [Link]. Accessed January 30, 2026.

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". [Link]. Accessed January 30, 2026.

  • Western University. "NMR Sample Preparation". [Link]. Accessed January 30, 2026.

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy". [Link]. Accessed January 30, 2026.

  • MassBank. "Benzothiazoles Mass Spectrum". [Link]. Accessed January 30, 2026.

  • Shimadzu. "Ionization Modes: EI". [Link]. Accessed January 30, 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". [Link]. Accessed January 30, 2026.

  • Coelho, P. J., et al. "(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]". Magnetic Resonance in Chemistry, 2008. Available at: [Link]. Accessed January 30, 2026.

  • University of Colorado Boulder. "Table of Characteristic IR Absorptions". [Link]. Accessed January 30, 2026.

  • Wikipedia. "Electron ionization". [Link]. Accessed January 30, 2026.

  • Bruker. "Guide to FT-IR Spectroscopy". [Link]. Accessed January 30, 2026.

  • A-STAR. "NMR Sample Preparation". [Link]. Accessed January 30, 2026.

  • University of California, Davis. "fourier transform infrared spectroscopy". [Link]. Accessed January 30, 2026.

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Technical Guide: Solubility Profile and Solvent Compatibility of 7-Bromobenzothiazole

[1][2][3]

Executive Summary & Physicochemical Context

This compound (CAS: 767-70-4) is a critical heterocyclic building block, distinct from its isomers (2-, 4-, 5-, and 6-bromo) due to its specific substitution pattern proximate to the sulfur atom.[1][2][3][4]

Critical Handling Note: unlike its high-melting isomers (e.g., 5-bromobenzothiazole, mp 105°C), this compound is reported as a liquid or low-melting solid (mp ~2°C) at standard temperature and pressure (STP).[1][2][3] Commercial samples may appear as a brown semi-solid or oil depending on purity and ambient temperature.[1][3] Consequently, purification strategies should prioritize distillation or chromatography over standard recrystallization.[1][2][3]

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight 214.08 g/mol Low MW facilitates dissolution in diverse organics.[1][2][3]
LogP (Octanol/Water) ~2.01 - 2.9Moderately lipophilic; high affinity for non-polar/chlorinated solvents.[1][2][3]
Melting Point ~2 °C (Lit.)[1][2][3][5]Likely a liquid at RT; prone to "oiling out" during crystallization attempts.[1][2][3]
Boiling Point ~227–228 °CSuitable for high-temp reactions; purifiable by vacuum distillation.[1][2][3]
H-Bond Donors/Acceptors 0 / 2Lacks donors; highly soluble in aprotic solvents (DMSO, DMF).[1][2][3]

Solubility & Miscibility Profile

The solubility of this compound follows "like dissolves like" principles governed by its lipophilic benzothiazole core.[1][3]

Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for Dissolution (stock solutions), Reaction (synthesis medium), and Workup (extraction).[1][2][3]

Solvent ClassRepresentative SolventsSolubility/MiscibilityApplication Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Preferred for SNAr or coupling reactions.[1][2][3] High boiling points make removal difficult; use aqueous workup.[1][3]
Chlorinated DCM, Chloroform Excellent Ideal for transfers, NMR analysis, and liquid-liquid extraction (organic layer).[1][2][3]
Esters Ethyl Acetate (EtOAc) Good to Excellent Standard solvent for extraction and chromatography (mobile phase).[1][2]
Alcohols Methanol, Ethanol Good Soluble, but nucleophilic nature may interfere with specific electrophilic reactions.[1][2][3]
Ethers THF, Diethyl Ether Good Suitable for organometallic coupling (e.g., Suzuki, Buchwald).[1][2]
Hydrocarbons Hexanes, Heptane Moderate Often used as a co-solvent to precipitate impurities or in chromatography gradients.[1][2]
Aqueous Water, PBS Poor / Insoluble Immiscible. Use as the aqueous phase in extractions to remove salts/polar impurities.[1][2]
Thermodynamic Considerations
  • Enthalpy of Dissolution: Dissolution in alcohols is likely endothermic (requires heat input to speed up), while dissolution in DCM is rapid at room temperature.[1][2][3]

  • Oiling Out: Due to its low melting point, attempting to crystallize this compound from cooling ethanol/water mixtures often results in the formation of a second liquid phase (oil) rather than crystals.[1][2][3]

Experimental Protocols

Protocol A: Rapid Miscibility & State Verification

Use this protocol to determine if your sample behaves as a liquid or solid and to check solvent compatibility.[1][2]

  • Preparation: Place 10 mg (or 10 µL) of this compound into a clear glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).[1][2][3]

  • Observation:

    • Immediate Homogeneity: The compound is miscible/highly soluble.[1][3]

    • Phase Separation/Schlieren Lines: The compound is a liquid but requires agitation to mix.[1][3]

    • Solid Persistence: The compound is a solid; proceed to Protocol B.

  • Stress Test: If soluble, add water dropwise. Cloudiness indicates the "crash-out" point, useful for planning extractions.[1][2][3]

Protocol B: Quantitative Solubility Determination (HPLC Method)

For precise solubility data (mg/mL) required for formulation or kinetics.[1][2][3]

  • Saturation: Add excess this compound to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Filtration:

    • If the supernatant is clear, add more solid until a precipitate/oil persists.[1][2][3]

    • Filter the saturated supernatant through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).[1][2][3]

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Purification & Workup Strategy

Given the solubility profile, Liquid-Liquid Extraction (LLE) is the primary isolation method, followed by Flash Column Chromatography .[1][2][3]

Recommended Workup Workflow (LLE)
  • Quench: Dilute reaction mixture with water (precipitates the lipophilic product).

  • Extract: Add Ethyl Acetate or DCM . This compound will partition into the organic layer.[1][3]

  • Wash: Wash organic layer with Brine (sat.[1][3] NaCl) to remove residual water/polar solvents.[1]

  • Dry: Use anhydrous Na₂SO₄ (Sodium Sulfate).[1][3]

  • Concentrate: Rotary evaporate to obtain the crude oil/solid.

Purification Decision Tree

The following diagram illustrates the logical flow for purifying this compound based on its phase behavior.

PurificationStrategyStartCrude this compound(Post-Reaction)CheckStateCheck Physical State(at 25°C)Start->CheckStateLiquidLiquid / OilCheckState->Liquidmp ~2°CSolidSolid (Impure)CheckState->Solidmp > 25°C (Isomer?)DistillationVacuum Distillation(High Purity Required)Liquid->DistillationLarge Scale (>5g)ColumnFlash Chromatography(Hexane:EtOAc Gradient)Liquid->ColumnSmall Scale (<1g)Solid->ColumnStandardRecrystRecrystallization(Low Temp < 0°C only)Solid->RecrystDifficult (Risk of Oiling)FinalFinal Product(Store @ 4°C)Distillation->FinalPure OilColumn->FinalPure Oil/SolidRecryst->FinalCrystals

Figure 1: Purification decision tree highlighting the preference for Distillation or Chromatography due to the low melting point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521350, this compound. Retrieved from [Link][1][2][3]

  • Hazardous Substances Data Bank (HSDB). Benzothiazole, 7-bromo- Physical Properties. National Library of Medicine.[1][3] (Cited via PubChem).[1][2][3][5][6][7][8][9]

Physical properties of 7-Bromobenzothiazole melting point boiling point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 7-Bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of this compound (CAS No. 767-70-4), specifically its melting and boiling points. As a crucial heterocyclic compound in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, and application. This document synthesizes available data, offers insights into the theoretical basis of these properties, and provides detailed, field-proven methodologies for their experimental determination. The protocols are designed to ensure accuracy and reproducibility, reflecting the rigorous standards of modern chemical research.

Introduction: The Significance of Physical Properties in Compound Viability

This compound is a substituted benzothiazole derivative. The benzothiazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities. The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate, such as this compound, are critical determinants of its behavior in both laboratory and physiological environments.

  • Melting Point: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range. For drug development, the melting point influences solubility, dissolution rate, and the stability of the solid form, all of which are critical for formulation and bioavailability.

  • Boiling Point: The boiling point, the temperature at which a liquid's vapor pressure equals the applied pressure, is essential for purification processes like distillation.[1] It provides insight into the volatility of a compound and the strength of its intermolecular forces.

Understanding these properties is not merely an academic exercise; it is a foundational requirement for process optimization, quality control, and successful scale-up in synthetic chemistry.

Physicochemical Data Summary for this compound

The following table summarizes the available physical and chemical data for this compound. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that must be confirmed empirically.

PropertyValueData TypeSource
CAS Number 767-70-4ExperimentalAmerican Elements
Molecular Formula C₇H₄BrNS-American Elements[2]
Molecular Weight 214.08 g/mol CalculatedPubChem[3], American Elements[2]
Melting Point N/A-American Elements[2]
Boiling Point 291.493 °C at 760 mmHgPredictedAmerican Elements[2]
Density 1.748 g/cm³PredictedAmerican Elements[2]

Note: The absence of a reported experimental melting point in prominent databases underscores the importance of the methodologies detailed in this guide. The boiling point is a predicted value and should be treated as an estimate pending experimental verification.

In-Depth Analysis of Thermal Properties

Melting Point: A Criterion for Purity

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4] This phase change occurs when the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.

For this compound, the lack of a publicly documented experimental melting point necessitates its determination in a laboratory setting. A pure sample is expected to exhibit a sharp melting range, typically spanning 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, requiring less energy to break the structure, which results in a lower and broader melting range.

Boiling Point: Volatility and Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1] The predicted boiling point of 291.493 °C for this compound suggests relatively strong intermolecular forces, likely dominated by dipole-dipole interactions and van der Waals forces, consistent with its molecular weight and polar structure.

It is crucial to note that boiling points are pressure-dependent. The reported value is at standard pressure (760 mmHg). At reduced pressures, as used in vacuum distillation to purify high-boiling compounds and prevent thermal decomposition, the boiling point will be significantly lower.

Experimental Protocols for Property Determination

The following sections provide detailed, self-validating protocols for the accurate determination of melting and boiling points. These methods are standard in organic chemistry laboratories and are designed for high precision with small sample quantities.

Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a solid organic compound.

Causality: The slow, controlled heating of a finely packed sample ensures uniform temperature distribution, allowing for the precise observation of the onset of melting and the completion of the phase transition. Packing the sample tightly prevents shrinking that could be mistaken for melting.[5]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[5]

    • Place a small amount of the solid on a clean, dry surface (e.g., a watch glass).

    • If the crystals are large, gently pulverize them into a fine powder using a spatula.[5]

  • Capillary Tube Loading:

    • Obtain a glass capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.[5]

    • Invert the tube and tap it gently on a hard surface to move the powder to the sealed end.[4]

    • For efficient packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times.[5] The bouncing action will compact the solid.

    • Repeat until the packed sample height is 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range.[5]

  • Measurement:

    • Insert the packed capillary tube into a slot in a melting point apparatus (e.g., a MelTemp).[5]

    • Set the apparatus to heat at a medium rate until the temperature is approximately 20°C below the expected melting point (based on preliminary rapid tests or predicted values).

    • Decrease the heating rate significantly so that the temperature rises no more than 1-2°C per minute.[5] A slow rate is critical for accuracy.

    • Observe the sample through the viewfinder.

    • Record T1: The temperature at which the first droplet of liquid is observed.[5]

    • Record T2: The temperature at which the entire sample has completely liquefied.[5]

    • The result is reported as a melting range (T1 - T2).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Pulverize Pulverize Solid Dry->Pulverize Ensures purity Load Load Capillary Tube Pulverize->Load Pack Pack to 2-3 mm Load->Pack Ensures uniform heating Insert Insert into Apparatus Pack->Insert Heat Heat Rapidly to T_exp - 20°C Insert->Heat HeatSlow Heat Slowly (1-2°C/min) Heat->HeatSlow RecordT1 Record T1 (First Droplet) HeatSlow->RecordT1 RecordT2 Record T2 (Fully Liquid) RecordT1->RecordT2 Report Report RecordT2->Report Report as T1 - T2 Range

Caption: Workflow for accurate melting point determination.

Protocol: Boiling Point Determination (Microscale Capillary Method)

This method is ideal for determining the boiling point of a liquid using a small sample volume (< 0.5 mL).[6]

Causality: The principle relies on balancing the vapor pressure of the liquid with the external atmospheric pressure. As the liquid is heated, the air and then the liquid's vapor trapped in the inverted capillary tube expand. When the vapor pressure exceeds the atmospheric pressure, a continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the internal vapor pressure has just become equal to the atmospheric pressure—this is the boiling point.[7]

Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire.

    • Add approximately 0.5 mL of this compound to the test tube.

    • Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.[1][6]

    • Secure the thermometer assembly in a clamp and immerse it in a heating bath (e.g., a Thiele tube or a beaker containing mineral oil), ensuring the sample is below the oil level.[6]

  • Measurement:

    • Begin heating the bath gently and continuously. Stir the bath if using a beaker to ensure uniform temperature.[1]

    • Observe the inverted capillary tube. Initially, trapped air will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6] This indicates the liquid's vapor pressure is now greater than the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Record the Boiling Point: Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[6]

    • Record the ambient atmospheric pressure, as the boiling point is dependent on it.

Experimental Setup for Boiling Point Determination

G cluster_thiele Thiele Tube (Heating Bath) Thermometer Thermometer SampleTube Sample Tube (with this compound) Capillary Inverted Capillary (Open End Down) Heat Heat Source cluster_thiele cluster_thiele Heat->cluster_thiele Apply Heat Gently Observer Observer Observer->Capillary Watch for Bubble Stream & Liquid Re-entry

Caption: Thiele tube setup for microscale boiling point.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are cornerstones of its chemical identity and practical utility. While computational models provide a valuable boiling point estimate of 291.493 °C, the absence of a reported experimental melting point highlights a critical data gap. The detailed protocols provided in this guide offer robust, reliable methods for researchers to determine these values empirically. Accurate characterization is an indispensable step in the research and development pipeline, ensuring purity, enabling effective purification, and ultimately contributing to the successful application of this important heterocyclic compound in science and industry.

References

  • ChemicalBook. (n.d.). 2-BROMO-7-CHLOROBENZOTHIAZOLE CAS#: 3507-58-2.
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  • Silsource. (n.d.). OCTAMETHYLCYCLOTETRASILOXANE (D4).
  • National Institutes of Health. (n.d.). Benzothiazole. PubChem.
  • Wikipedia. (n.d.). Octamethylcyclotetrasiloxane.
  • University of Babylon. (2021). experiment (1) determination of melting points.
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  • Vikas P. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
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  • JoVE. (2020). Video: Boiling Points - Procedure.
  • University of Calgary. (n.d.). Melting point determination.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ChemicalBook. (n.d.). Octamethylcyclotetrasiloxane | 556-67-2.
  • Thermo Fisher Scientific. (2013). SAFETY DATA SHEET.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.
  • ScienceDaily. (2026). A strange in-between state of matter is finally observed.
  • Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95 2516-40-7.
  • Alfa Chemistry. (n.d.). CAS 95-16-9 Benzothiazole.
  • American Elements. (n.d.). 7-Bromobenzo[d]thiazole | CAS 767-70-4.
  • ChemicalBook. (2025). 2-Amino-7-bromobenzothiazole | 20358-05-8.
  • Cheméo. (n.d.). 3-Bromomethyl-6-bromo-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide.
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A Technical Guide to the Theoretical Calculation of 7-Bromobenzothiazole's Electronic Properties: A DFT and TD-DFT Approach

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and materials science, the benzothiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] 7-Bromobenzothiazole, a halogenated derivative, presents a particularly interesting case for theoretical study. The introduction of a bromine atom can significantly alter the electronic landscape of the molecule, influencing its reactivity, intermolecular interactions, and, ultimately, its therapeutic potential.

This in-depth technical guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a cohesive, field-proven workflow for the theoretical calculation of this compound's electronic properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). Our focus is on the "why" behind the "how," ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and insightful data.

The Strategic Imperative for Computational Analysis

Before embarking on any synthesis or in vitro testing, a robust computational analysis serves as an invaluable predictive tool.[6][7] By elucidating the electronic structure, we can forecast a molecule's reactivity, stability, and potential interaction with biological targets. Key electronic properties that we will focus on for this compound include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and polarizability.[8][9] A smaller gap generally implies higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electronic density of a molecule, crucial for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions.[10][11]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity and stability.[12]

  • Spectroscopic Properties: TD-DFT allows for the theoretical prediction of UV-Visible absorption spectra, providing insights into the electronic transitions within the molecule.[13] Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict NMR chemical shifts, aiding in structural elucidation.

Methodological Framework: A Self-Validating Computational Protocol

The following protocol is a robust and widely accepted approach for the theoretical analysis of benzothiazole derivatives, grounded in the principles of Density Functional Theory.[14]

Step-by-Step Computational Workflow
  • Molecular Structure Optimization:

    • Rationale: The first and most critical step is to determine the ground-state equilibrium geometry of this compound. All subsequent electronic property calculations are dependent on this optimized structure.

    • Protocol:

      • Construct the 3D structure of this compound (C7H4BrNS) using a molecular modeling software (e.g., GaussView, Avogadro). The basic chemical structure can be obtained from databases like PubChem.[15]

      • Perform a geometry optimization using a DFT method. A common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][7]

      • Select an appropriate basis set. The 6-311G(d,p) or 6-31+G(d,p) basis sets are recommended for providing a good balance between accuracy and computational cost for molecules of this size.[10][12] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule containing heteroatoms and a halogen.

      • Verify that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Electronic Properties:

    • Rationale: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to derive the electronic properties.

    • Protocol:

      • Using the optimized coordinates, perform a single-point energy calculation.

      • From the output, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

      • Calculate the global reactivity descriptors using the HOMO and LUMO energies:

        • Ionization Potential (I) ≈ -EHOMO

        • Electron Affinity (A) ≈ -ELUMO

        • Electronegativity (χ) = (I + A) / 2

        • Chemical Hardness (η) = (I - A) / 2

        • Chemical Softness (S) = 1 / (2η)

        • Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ = -χ).[12]

  • Molecular Electrostatic Potential (MEP) Analysis:

    • Rationale: The MEP provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.[16][17]

    • Protocol:

      • Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.

      • Analyze the color-coded map: regions of negative potential (typically red) indicate electrophilic sites (electron-rich), while regions of positive potential (typically blue) indicate nucleophilic sites (electron-poor).

  • Natural Bond Orbital (NBO) Analysis:

    • Rationale: NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule, including hyperconjugative interactions and charge delocalization.[6]

    • Protocol:

      • Perform an NBO analysis on the optimized structure.

      • Examine the output for significant donor-acceptor interactions, which are indicative of intramolecular charge transfer and contribute to the molecule's stability.

  • Spectroscopic Predictions (UV-Vis and NMR):

    • Rationale: Theoretical spectra can aid in the interpretation of experimental data and provide further validation of the calculated electronic structure.

    • Protocol:

      • UV-Vis Spectrum: Perform a TD-DFT calculation on the optimized geometry to predict the electronic transitions and the corresponding absorption wavelengths (λmax).[10]

      • NMR Spectra: Use the GIAO method with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p)) to calculate the 1H and 13C NMR chemical shifts.[10] These can then be compared to experimental values if available.

Computational Workflow Diagram

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_tddft TD-DFT & Further Analysis A This compound Structure B Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C Verify Minimum D Single-Point Energy Calculation C->D Optimized Geometry E HOMO-LUMO Analysis (Energy Gap, Reactivity Descriptors) D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) D->G H UV-Vis Spectrum Prediction D->H I NMR Chemical Shift Prediction (GIAO) D->I

Caption: Computational workflow for determining the electronic properties of this compound.

Predicted Electronic Properties and Their Implications

While specific numerical values for this compound require the execution of the above protocol, we can make informed predictions based on the known properties of the benzothiazole scaffold and the electronic effects of the bromine substituent.

Frontier Molecular Orbitals and Reactivity

The HOMO-LUMO energy gap is a key determinant of molecular reactivity.[18] A smaller gap suggests that the molecule is more easily polarizable and more reactive. The introduction of a bromine atom, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO.[19] The precise impact on the energy gap will depend on the relative stabilization of these orbitals.

Table 1: Key Electronic Properties and Their Significance

PropertySignificance in Drug Development
HOMO Energy Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO Energy Relates to the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater ease of accepting electrons.
HOMO-LUMO Gap (ΔE) An indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity.[8]
Dipole Moment Provides insight into the overall polarity of the molecule, which can influence its solubility and binding interactions.
Polarizability Describes the ease with which the electron cloud can be distorted, affecting intermolecular forces.
Molecular Electrostatic Potential (MEP)

The MEP surface of this compound will reveal the distribution of charge. We can anticipate regions of negative electrostatic potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. The bromine atom, while electronegative, can also exhibit a "sigma-hole," a region of positive electrostatic potential on its outer surface, which can participate in halogen bonding.[16] The hydrogen atoms of the benzene ring will show positive potential (blue), making them susceptible to interactions with electron-rich atoms.

Logical Relationships in Electronic Property Analysis

G cluster_core Core Calculation cluster_properties Derived Electronic Properties cluster_implications Predicted Molecular Behavior A Optimized Molecular Geometry B HOMO/LUMO Energies A->B C Electron Density A->C D Chemical Reactivity (Hardness, Softness, etc.) B->D F Spectroscopic Signature (UV-Vis, NMR) B->F via TD-DFT E Intermolecular Interactions (Solubility, Binding Affinity) C->E via MEP

Caption: Interrelation of calculated properties and their predictive power.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the electronic properties of this compound. By employing DFT and TD-DFT methods, researchers can gain a deep understanding of this molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is paramount for the rational design of novel benzothiazole-based therapeutics. The theoretical data generated through this workflow provides a solid foundation for subsequent experimental studies, ultimately accelerating the drug discovery and development process. The continued synergy between computational and experimental chemistry holds the key to unlocking the full therapeutic potential of the benzothiazole scaffold.

References

  • Abdoulaye, K., Lucie, B.A., Lamoussa, O., Soleymane, K. and Kafoumba, B. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12, 31-51. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

  • Request PDF (2020) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ResearchGate. [Link]

  • Abdoulaye, K., et al. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SciRP.org. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Nguyen, T. T., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IJRPR. [Link]

  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Taylor & Francis Online. [Link]

  • Irfan, A., & Al-Sehemi, A. G. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. [Link]

  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Lee, J., et al. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. [Link]

  • Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. NIH. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. ResearchGate. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Recent Advancement in the Development of Benzothiazole as Anticancer Agents. MDPI. [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PMC. [Link]

  • 7-Bromobenzo[d]thiazole. AMERICAN ELEMENTS. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. [Link]

  • Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein J. Org. Chem.[Link]

  • Politzer, P., et al. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions. DTIC. [Link]

Sources

7-Bromobenzothiazole safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 7-Bromobenzothiazole , designed for researchers in medicinal chemistry and drug discovery.[1]

CAS Registry Number: 53218-16-1 (Note: Commercial sources also list 767-70-4 ; verify isomer identity via NMR prior to use). Chemical Formula: C₇H₄BrNS Molecular Weight: 214.08 g/mol [2]

Executive Safety Summary

This compound is a halogenated heterocycle frequently employed as a scaffold in the synthesis of bioactive agents (e.g., neuroprotective drugs, antitumor agents).[1] While valuable, it presents specific risks associated with organobromides and nitrogen-sulfur heterocycles.[1]

GHS Hazard Classification (Predicted/Consolidated)

Based on structural analogues (4-bromo and 6-bromo isomers) and available vendor data.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[3][4][5]H302
Skin Corrosion/Irritation 2Causes skin irritation.[3][4]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure 3May cause respiratory irritation.[3]H335

Signal Word: WARNING

Critical Physical Properties for Handling
  • Physical State: Solid (crystalline powder) or low-melting solid.

    • Note: Many bromobenzothiazoles have melting points between 40–60°C. If stored in a warm lab, it may liquefy.[1]

  • Solubility: Soluble in DMSO, DMF, DCM, and Methanol; sparingly soluble in water.[1]

  • Stability: Moisture-sensitive (potential for hydrolysis of the C-Br bond under extreme conditions); light-sensitive (store in amber vials).

Technical Handling Protocols

Storage & Stability

To maintain reagent integrity for catalytic cross-coupling (e.g., Suzuki, Buchwald-Hartwig), strict storage controls are required.[1]

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic potential. Store under Argon (Ar) or Nitrogen (N₂) blanket.

  • Container: Amber glass vial with a PTFE-lined cap to prevent leaching and light degradation.

Engineering Controls & PPE

Causality: The H335 (Respiratory Irritation) designation necessitates containment to prevent mucosal damage.

  • Primary Barrier: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum thickness). Rationale: Standard latex is permeable to halogenated aromatics.

    • Eye Protection: Chemical safety goggles (ANSI Z87.1). Rationale: Crystalline dust can cause severe mechanical and chemical corneal irritation (H319).

    • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 respirator.

Experimental Workflow: Suzuki-Miyaura Coupling

Context: this compound is a classic electrophile for Palladium-catalyzed C-C bond formation. The C-Br bond at the 7-position is activated but requires careful catalyst selection to prevent side reactions (e.g., homocoupling).

Safety-Integrated Protocol

Objective: Synthesis of 7-arylbenzothiazole via Suzuki Coupling.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask containing a magnetic stir bar. Cool under Ar stream.

    • Safety Check: Ensure Ar line has a pressure relief bubbler to prevent over-pressurization.

  • Reagent Loading (Solids):

    • Add This compound (1.0 eq) , Arylboronic acid (1.2 eq) , and Base (e.g., K₂CO₃, 2.0 eq ).[1]

    • Precaution: Add solids quickly to minimize moisture uptake.

  • Solvent & Degassing:

    • Add solvent (e.g., Dioxane/Water 4:1 ).[1]

    • Critical Step: Sparge with Ar for 15 minutes. Reason: Oxygen poisons Pd(0) catalysts and promotes homocoupling byproducts.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ (5 mol%) quickly against positive Ar pressure.

    • Hazard:[2][3][4][5] Pd catalysts can be sensitizers; avoid inhalation of fine dust.

  • Reaction:

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: Use TLC (UV visualization). This compound is UV active.

Workflow Visualization

The following diagram illustrates the logical flow of the reaction setup with integrated safety decision points.

SuzukiSafety Start Start: this compound Synthesis CheckState Check Physical State (Solid vs Liquid) Start->CheckState SolidHandling Solid: Weigh in Fume Hood Avoid Dust Generation CheckState->SolidHandling MP > 25°C LiquidHandling Liquid (Melted): Pipette Transfer Use Pre-warmed Tips CheckState->LiquidHandling MP < 25°C SolventAdd Add Degassed Solvent (Dioxane/H2O) SolidHandling->SolventAdd LiquidHandling->SolventAdd O2Check Is System Oxygen-Free? (Sparging Complete?) SolventAdd->O2Check CatalystAdd Add Pd Catalyst (Sensitizer Hazard) O2Check->CatalystAdd Yes Stop STOP: Repurge System O2Check->Stop No Heat Heat to 90°C Monitor Reflux CatalystAdd->Heat Stop->SolventAdd

Figure 1: Operational workflow for Suzuki Coupling emphasizing safety checkpoints and oxygen exclusion.

Emergency Response Framework

Accidental Release (Spill)[2]
  • Solid Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust aerosolization (H335). Place waste in a container labeled "Halogenated Organic Waste."

  • Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

First Aid Matrix
Exposure RouteImmediate ActionRationale
Eye Contact Rinse with water for 15 min.[6] Lift eyelids.H319: Corrosive potential to cornea requires immediate dilution.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[3][6]H315: Lipophilic nature allows dermal absorption; soap emulsifies residue.
Inhalation Move to fresh air.[3][4][5][6] If breathing is difficult, give O₂.[1]H335: Brominated aromatics can cause broncho-constriction.
Ingestion Rinse mouth. Do NOT induce vomiting. H302: Aspiration of halogenated solvents/solids can cause chemical pneumonitis.

Waste Disposal & Compliance

  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with acid waste (potential for HBr gas evolution) or oxidizers.

  • Environmental: Toxic to aquatic life (Category 3 predicted). Prevent entry into drains or watercourses.

References

  • PubChem. (2025).[7][8] this compound (CID 11521350).[2] National Library of Medicine. [Link][1][2]

  • American Elements. (2025). 7-Bromobenzo[d]thiazole Safety Data Sheet. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for Protocol).

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylated Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic introduction of an aryl group at the nitrogen atom of the benzothiazole core—a process known as N-arylation—can profoundly modulate a molecule's steric and electronic properties. This modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's bioactivity, solubility, and metabolic stability.

This document provides a comprehensive, field-proven protocol for the N-arylation of 7-Bromobenzothiazole with various aryl amines. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination reaction, the strategic selection of catalysts, ligands, and bases, and a detailed, step-by-step experimental procedure designed for reproducibility and high yield.

Reaction Principle: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, has become the gold standard due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[2][3]

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The core mechanistic steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Ligands, typically bulky, electron-rich phosphines, are crucial for stabilizing the palladium intermediates and promoting the key reductive elimination step.[2]

Strategic Reagent Selection: The "Why" Behind the Protocol

An effective protocol is not merely a recipe but a system where each component is chosen for a specific, synergistic purpose. Below, we justify the selection of each key reagent class for the N-arylation of this compound.

The Catalyst System: Palladium Source and Ligand
  • Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, modern protocols often employ pre-catalysts. These are stable, air-tolerant Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Using a pre-catalyst based on a bulky biarylphosphine ligand, such as tBuBrettPhos, can be particularly effective for challenging substrates like heteroaryl bromides.[5] This approach ensures efficient and reproducible catalyst activation.

  • The Ligand (The "Magic" Ingredient): The choice of phosphine ligand is paramount to success. For heteroaromatic substrates, bulky, electron-rich biaryl monophosphine ligands are often superior.

    • Rationale: These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and help avoid unwanted side reactions. Ligands like Xantphos or BINAP are excellent choices as they possess a wide "bite angle" that facilitates the desired bond formation.[6] For this specific transformation, we recommend a modern, highly active ligand like tBuBrettPhos, which has shown excellent performance in the amination of heterocyclic bromides.[5]

The Base: The Proton Acceptor
  • Role: The base is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[6]

  • Selection Criteria: The choice of base is critical and depends on the pKa of the amine and the substrate's sensitivity.

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base suitable for a wide range of primary and secondary amines. Its high basicity facilitates rapid deprotonation.

    • Cesium Carbonate (Cs₂CO₃): A milder inorganic base, often used for more sensitive substrates or when the amine is more acidic. Its solubility in organic solvents is a key advantage.

    • Potassium Phosphate (K₃PO₄): Another common inorganic base that is effective and often more economical.

For general purposes with this compound, NaOtBu provides a robust starting point.

The Solvent: The Reaction Medium
  • Requirements: The solvent must dissolve all reactants, be inert to the reaction conditions, and have an appropriate boiling point to allow for thermal activation.

  • Common Choices:

    • Toluene or Dioxane: These are the most common solvents for Buchwald-Hartwig reactions.[7] They are relatively non-polar and have boiling points that allow for reactions to be run at elevated temperatures (typically 80-110 °C), which is often necessary to drive the reaction to completion.[7]

    • N,N-Dimethylformamide (DMF): A more polar aprotic solvent that can sometimes improve solubility and reaction rates.[8][9]

Toluene is selected for this protocol due to its excellent performance and ease of removal during workup.

Experimental Workflow & Catalytic Cycle Diagrams

To visualize the process, the following diagrams outline the general experimental workflow and the mechanistic catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: This compound Amine Base (NaOtBu) B Add to Oven-Dried Reaction Vessel A->B C Add Pd Pre-catalyst & Ligand B->C D Evacuate & Backfill with Inert Gas (N2/Ar) C->D E Add Anhydrous Solvent (Toluene) D->E F Heat to 80-110 °C with Stirring E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Quench G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer & Concentrate I->J K Purify by Column Chromatography J->K

Caption: General Experimental Workflow for N-Arylation.

G Pd0 Pd(0)L Int1 L-Pd(II)(Ar)(Br) Pd0->Int1 Oxidative Addition ArX Ar-Br (this compound) ArX->Int1 R2NH R₂NH (Amine) Int2 [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ R2NH->Int2 Base Base Base->Int2 Product Ar-NR₂ Int1->Int2 Amine Coordination Int3 L-Pd(II)(Ar)(NR₂) Int2->Int3 Deprotonation Int3->Pd0 Int3->Product Reductive Elimination

Sources

Sonogashira coupling of 7-Bromobenzothiazole with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Cross-Coupling of 7-Bromobenzothiazole with Terminal Alkynes

Executive Summary & Strategic Importance

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), amyloid imaging agents (e.g., PiB analogs), and kinase inhibitors. While functionalization at the C2 position is common via lithiation/substitution, the C7 position (benzene ring fusion) requires transition-metal catalysis.

Coupling at the C7 position of this compound presents a unique challenge: the proximity of the thiazole sulfur and nitrogen atoms can induce catalyst poisoning via "soft-soft" interactions with Palladium (Pd). This guide provides a robust, field-validated protocol to overcome these electronic and steric hurdles, ensuring high yields of 7-alkynylbenzothiazoles.

Mechanistic Insight & Catalyst Selection

To design a self-validating protocol, one must understand the failure modes. The Sonogashira cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1]

  • Substrate Analysis (this compound):

    • Electronic State: The C7-Br bond is activated by the electron-withdrawing nature of the fused thiazole ring, facilitating OA.

    • Risk Factor: The N3 and S1 atoms can chelate Pd(II) species, stalling the cycle.

  • Catalyst Strategy:

    • Standard:

      
       is preferred over 
      
      
      
      because the pre-ligated chloride prevents early-stage catalyst aggregation and the Pd(II) precatalyst is more air-stable.
    • Ligand Choice: Triphenylphosphine (

      
      ) is sufficient for most substrates. For sterically hindered alkynes, switching to bulky, electron-rich ligands like XPhos  or SPhos  prevents coordination of the benzothiazole nitrogen to the metal center.
      
Pathway Visualization

Sonogashira_Mechanism Start This compound (Substrate) OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd  + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Pd-Alkyne Complex) OxAdd->TransMet Poison OFF-CYCLE TRAP: N/S-Coordination to Pd OxAdd->Poison  Coordination Risk Alkyne Terminal Alkyne + CuI + Base CuCycle Copper Acetylide Formation Alkyne->CuCycle CuCycle->TransMet  Cu-C Transfer Iso Cist/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0  Regeneration

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" specific to benzothiazole substrates.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Recommended for simple aliphatic and aromatic alkynes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3-5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)

  • Base: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) (3.0 equiv)
  • Solvent: DMF (Anhydrous) or THF (for lower boiling points)

Step-by-Step Procedure:

  • Degassing (Critical): In a flame-dried Schlenk tube, add DMF. Degas by sparging with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Solids Addition: Add this compound,

    
    , and CuI to the tube under a counter-flow of inert gas.
    
  • Liquid Addition: Add the degassed DMF, followed by

    
     and the terminal alkyne via syringe.
    
  • Reaction: Seal the tube. Stir at 60°C - 80°C for 4-12 hours.

    • Note: Monitor by TLC. If the reaction stalls, add 1-2 mol% fresh catalyst.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Benzothiazoles are often UV-active (blue/purple fluorescence).

Protocol B: The "High-Performance" Method (Difficult Substrates)

Use this if Protocol A fails or if the alkyne is bulky/electron-poor.

Reagents:

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (100°C)

Rationale: XPhos is a bulky, electron-rich biaryl phosphine that boosts the oxidative addition of the aryl bromide and prevents the benzothiazole nitrogen from binding to the Pd center.

Data Analysis & Optimization Table

When optimizing, change only one variable at a time. Use the table below to interpret your results.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N/S atoms.Switch to Protocol B (XPhos ligand) or increase temperature to 90°C.
Homocoupling (Alkyne Dimer) Oxygen presence in solvent.Rigorous freeze-pump-thaw degassing; add alkyne slowly via syringe pump.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (

, 10 mol%) to stabilize Pd species.
Product decomposes on Silica Acid sensitivity of alkyne.Add 1%

to the eluent during chromatography.

Safety & Handling

  • Cyanide Risk (Precursors): If synthesizing this compound from diazonium salts, ensure strict cyanide waste management.

  • Sensitizers: Benzothiazoles can be skin sensitizers. Wear double nitrile gloves.

  • Pressure: Reactions in sealed tubes at 80°C+ generate pressure. Use a blast shield.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link[2]

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • BenchChem. (2025).[1] Application Notes: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. BenchChem Protocols. Link

  • Laha, J. K., et al. (2013). Microwave-assisted C-S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances. Link

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link

Sources

Application Note: Synthesis of Tunable Fluorescent Probes from 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Design

The benzothiazole scaffold is a cornerstone of fluorescent probe design due to its high photostability, large Stokes shift, and environmental sensitivity. However, unsubstituted benzothiazoles often emit in the blue/green region, limiting their utility in in vivo bioimaging where tissue autofluorescence interferes.

This guide details the synthesis of Red/Near-Infrared (NIR) fluorescent probes utilizing 7-Bromobenzothiazole as the core scaffold.

The "7-Bromo" Advantage

The 7-position (adjacent to the sulfur atom) is electronically unique. Functionalizing this position allows for:

  • LUMO Tuning: Lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to red-shift emission without significantly increasing molecular weight.

  • Steric Modulation: Preventing Aggregation-Caused Quenching (ACQ) by introducing "rotor" groups that maintain emission in solid or aggregated states (AIE effect).

Design Logic (The "Push-Pull" System): We will synthesize a D-π-A-π-D type probe.

  • Acceptor (A): The Benzothiazole core.[1][2][3][4][5]

  • Donor 1 (D): An aryl group introduced at C7 via Suzuki Coupling.

  • Donor 2 (D): A styryl arm introduced at C2 via Knoevenagel Condensation.

Synthetic Architecture (Graphviz Visualization)

The following diagram outlines the modular synthesis workflow, highlighting the divergence points for tuning probe properties.

SynthesisWorkflow cluster_tuning Tuning Parameters Start 7-Bromo-2-methyl benzothiazole Step1 Step 1: Suzuki Coupling (C7 Functionalization) Start->Step1 Ar-B(OH)2 Pd(PPh3)4 Inter Intermediate: 7-Aryl-2-methylbenzothiazole Step1->Inter Yield: 70-85% Step2 Step 2: Knoevenagel Condensation (C2) Inter->Step2 Ar-CHO Piperidine Probe Final Probe: Red/NIR ICT Fluorophore Step2->Probe Yield: 60-75%

Figure 1: Modular synthetic pathway transforming this compound into a dual-functionalized NIR probe.

Detailed Experimental Protocols

Protocol A: C7-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To extend the π-conjugation length and introduce an electron-donating group at the 7-position.

Reagents:

  • Substrate: 7-Bromo-2-methylbenzothiazole (1.0 eq)

  • Coupling Partner: 4-(Diphenylamino)phenylboronic acid (1.2 eq) [Selected for strong electron-donating capability]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3.0 eq)

  • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk tube, combine the solvent mixture. Degas by bubbling nitrogen or argon for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Assembly: Add the substrate, boronic acid, and base solution. Add the Pd catalyst last under a positive pressure of inert gas.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours with vigorous stirring. The reaction mixture should turn from yellow to dark orange/brown.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with ethyl acetate.

  • Extraction: Wash the filtrate with brine (2x) and water (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Checkpoint: The product (Intermediate A) should exhibit a blue-shifted fluorescence compared to the final probe but red-shifted compared to the starting material.

Protocol B: C2-Extension via Knoevenagel Condensation

Objective: To create the final "Push-Pull" ICT system by linking an aldehyde donor to the C2-methyl group.

Reagents:

  • Substrate: Intermediate A (from Protocol A) (1.0 eq)

  • Aldehyde: 4-(Dimethylamino)benzaldehyde (1.2 eq)

  • Catalyst: Piperidine (5 drops per mmol substrate)

  • Solvent: Anhydrous Ethanol (or Acetonitrile for higher boiling point)

Step-by-Step Methodology:

  • Dissolution: Dissolve Intermediate A and the aldehyde in ethanol in a round-bottom flask.

  • Activation: Add piperidine. Mechanism: Piperidine deprotonates the C2-methyl group, forming a reactive carbanion stabilized by the benzothiazole nitrogen.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (Reaction is complete when the starting material spot disappears and a highly fluorescent spot appears).

  • Precipitation: Cool the mixture to 0°C. In many cases, the dye precipitates out as a solid.

  • Filtration/Recrystallization: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary to remove unreacted aldehyde.

Mechanism of Action & Signal Transduction

The resulting probe operates via Intramolecular Charge Transfer (ICT) .

  • Ground State: The molecule is twisted, with electron density distributed across the donor and acceptor.

  • Excited State: Upon excitation, electron density shifts from the amine donors (at C7 and the styryl chain) to the benzothiazole nitrogen (acceptor).

  • Sensing Trigger: If designed as a sensor (e.g., for pH or viscosity), the environment affects this transfer. For example, protonation of the amine kills the ICT, quenching fluorescence ("Turn-Off").

Mechanism Ground Ground State (S0) Twisted Conformation Excited Excited State (S1) Planar/ICT State Ground->Excited Excitation (hv) Charge Transfer D->A Excited->Ground Non-Radiative Decay (if Rotors active/Viscosity low) Emission Fluorescence Emission (Red/NIR) Excited->Emission Radiative Decay

Figure 2: Photophysical mechanism. The probe utilizes ICT to achieve red-shifted emission.

Data Summary: Optical Properties

The following table illustrates the tuning effect of the 7-bromo modification.

CompoundStructure Descriptionλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Start 7-Bromo-2-methylbenzothiazole295340450.05
Inter. 7-(4-Diphenylamino)-2-methyl-BTA380450700.42
Probe 7-(Diphenylamino)-2-(styryl)-BTA520 660 140 0.35

Note: Data represents typical values in DMSO. Large Stokes shifts (>100nm) are characteristic of 7-substituted benzothiazoles, reducing self-quenching.

Troubleshooting & Optimization

  • Low Yield in Suzuki Step:

    • Cause: Protodeboronation of the boronic acid.

    • Fix: Switch to a milder base (Cs₂CO₃) or reduce water content in the solvent system. Use SPhos-Pd-G2 catalyst for sterically hindered 7-positions.

  • No Reaction in Condensation Step:

    • Cause: The C2-methyl group is not acidic enough.

    • Fix: Add Acetic Acid (catalytic) alongside Piperidine, or use microwave irradiation (120°C, 10 min) to accelerate the reaction.

  • Solubility Issues:

    • Benzothiazoles can be hydrophobic. If the final probe precipitates in aqueous buffer, add a sulfonate group (-SO₃H) to the aldehyde coupling partner in Protocol B.

References

  • Synthesis of Benzothiazole Derivatives via Suzuki Coupling

    • Source: Indian Journal of Chemistry (2023). "Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction."
    • Relevance: Establishes the baseline conditions for Pd-catalyzed aryl
    • Link:

  • ESIPT and ICT Mechanisms in Benzothiazoles

    • Source: New Journal of Chemistry (RSC). "An 'AIE + ESIPT' mechanism-based benzothiazole-derived fluorescent probe."
    • Relevance: Explains the photophysical logic behind using benzothiazoles for r
    • Link:

  • Near-Infrared Benzothiazole Probes

    • Source: MDPI Molecules.
    • Relevance: Provides protocols for Knoevenagel condensation and characteriz
    • Link:

  • Solid-State Fluorescence & Tuning

    • Source: NIH / PubMed Central. "Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes."
    • Relevance: Discusses the impact of structural rigidity and 7-substitution on quantum yield and solid-st
    • Link:

Sources

Application of 7-Bromobenzothiazole in photodynamic therapy research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 7-Bromobenzothiazole in the Design of Advanced Photosensitizers for Photodynamic Therapy (PDT)

Executive Summary

This compound (7-Br-BTZ) is a critical heterocyclic building block in the synthesis of next-generation photosensitizers (PS). Unlike first-generation porphyrins (e.g., Photofrin®), which suffer from poor tissue selectivity and slow clearance, 7-Br-BTZ derivatives allow for the precise engineering of "heavy-atom-free" or "metal-coordinated" PS agents with tunable photophysical properties.

This guide details the application of 7-Br-BTZ as a regioselective scaffold to construct Benzothiazole-Decorated Iridium(III) Complexes and Donor-Acceptor (D-A) Organic Dyes . The 7-bromo position serves as a strategic "synthetic handle" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the extension of


-conjugation systems to redshift absorption into the therapeutic window (600–850 nm) while enhancing Intersystem Crossing (ISC) rates via spin-orbit coupling.

Scientific Foundation: The Role of 7-Br-BTZ in PDT

The Heavy Atom Effect & Intersystem Crossing (ISC)

The efficacy of a photosensitizer relies on its ability to generate Singlet Oxygen (


). This requires a transition from the excited singlet state (

) to the excited triplet state (

) via Intersystem Crossing (ISC) .
  • Mechanism: The benzothiazole moiety contains Sulfur, a heteroatom that naturally promotes Spin-Orbit Coupling (SOC).

  • Synthetic Utility: The bromine at the C7 position of 7-Br-BTZ is electronically distinct from the C2 position. It allows researchers to attach electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.

  • Result: This tuning minimizes the energy gap (

    
    ) between 
    
    
    
    and
    
    
    , maximizing
    
    
    quantum yield (
    
    
    ).
Pathway Visualization: Jablonski Diagram

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 hv (Absorption) ISC Intersystem Crossing (Spin-Orbit Coupling) S1->ISC Enhanced by Benzothiazole/Ir Fluorescence Fluorescence (Competing Pathway) S1->Fluorescence T1 Excited Triplet (T1) (Benzothiazole Enhanced) T1->S0 Phosphorescence SingletO2 Singlet Oxygen (1O2) (Cytotoxic Agent) T1->SingletO2 Energy Transfer to 3O2 ISC->T1 O2 Ground State Oxygen (3O2)

Figure 1: Jablonski diagram illustrating the enhanced Intersystem Crossing (ISC) facilitated by benzothiazole derivatives, leading to efficient Singlet Oxygen generation.

Application Protocol: Synthesis of Benzothiazole-Decorated Iridium(III) PS

This protocol describes the conversion of this compound into a cyclometalated ligand, followed by coordination to Iridium. This class of PS is noted for high photostability and mitochondrial targeting.

Reagents & Equipment
  • Precursor: this compound (CAS: 56603-96-6).

  • Coupling Partner: 2-Phenylpyridine-4-boronic acid (or similar aryl boronic acid).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Metal Source: IrCl

    
    ·nH
    
    
    
    O.
  • Solvents: 2-Ethoxyethanol, Toluene, Ethanol.

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Synthesis Workflow

Step 1: Ligand Synthesis (Suzuki Coupling)

  • Dissolve this compound (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in Toluene/Ethanol (4:1 v/v).

  • Add aqueous Na

    
    CO
    
    
    
    (2M, 3.0 eq). Degas with Argon for 30 mins.
  • Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Reflux at 90°C for 12–24 hours under Argon.

  • Purification: Extract with DCM, dry over MgSO

    
    , and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    
    • Checkpoint: Verify structure via

      
      H-NMR. Look for the disappearance of the characteristic C7-H doublet signal.
      

Step 2: Dimer Formation

  • Dissolve the synthesized ligand (2.2 eq) and IrCl

    
    ·nH
    
    
    
    O (1.0 eq) in 2-Ethoxyethanol/Water (3:1).
  • Reflux at 110°C for 24 hours.

  • Cool to RT. A precipitate (the Chloride-bridged Dimer) will form.

  • Filter and wash with water and ethanol.

Step 3: Cationic Complex Formation

  • Suspend the Dimer in DCM/Methanol (1:1).

  • Add a diimine ancillary ligand (e.g., 2,2'-bipyridine) (2.2 eq).

  • Reflux at 60°C for 6 hours.

  • Precipitate the final complex using NH

    
    PF
    
    
    
    (excess).
  • Final Product: Benzothiazole-Decorated Ir(III) Complex.

Synthetic Workflow Diagram

Synthesis Start This compound Coupling Suzuki Coupling (Ar-B(OH)2, Pd(0)) Start->Coupling Ligand C^N Ligand (Benzothiazole-Aryl) Coupling->Ligand IrReaction IrCl3 * nH2O Reflux 110°C Ligand->IrReaction Dimer Chloro-Bridged Ir(III) Dimer IrReaction->Dimer Final Cationic Ir(III) Photosensitizer Dimer->Final + Ancillary Ligand Ancillary Ancillary Ligand (e.g., bpy, phen) Ancillary->Final

Figure 2: Synthetic route transforming this compound into a functionalized Iridium(III) photosensitizer.

Validation Protocols

Singlet Oxygen Quantum Yield ( ) Measurement

Objective: Quantify the efficiency of the synthesized PS in generating cytotoxic


.
  • Probe: Use 1,3-Diphenylisobenzofuran (DPBF) as the

    
     scavenger.
    
  • Reference: Use Methylene Blue (

    
     in methanol) or Rose Bengal.
    
  • Procedure:

    • Prepare a solution of PS + DPBF in DMF/Methanol. Absorbance of DPBF at 410 nm should be ~1.0.

    • Irradiate with an LED (e.g., 450 nm or 525 nm depending on PS absorption).

    • Measure the decrease in DPBF absorbance at 410 nm every 10 seconds.

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the absorbance decay and
    
    
    is the absorption correction factor.
In Vitro Phototoxicity Assay (MTT/CCK-8)

Objective: Determine the IC


 values under dark vs. light conditions.
ParameterExperimental Condition
Cell Lines HeLa, MCF-7, or A549 (Cancer); HUVEC (Normal control).
Incubation 24 hours (Dark uptake).
Concentration Serial dilution (0, 1, 5, 10, 20, 50

M).
Irradiation LED array (wavelength matched to PS

), Fluence: 10–20 J/cm

.
Readout OD at 450 nm (CCK-8) or 570 nm (MTT) after 24h post-irradiation.
Success Metric Phototoxicity Index (PI) = IC

(Dark) / IC

(Light). A PI > 50 indicates an excellent PDT agent.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low

Insufficient ISC; Competitive fluorescence.Introduce heavier atoms (e.g., Iodine) on the benzothiazole ring or switch to Ir(III) coordination.
High Dark Toxicity Non-specific binding; Aggregation.Encapsulate PS in PEG-b-PLA nanoparticles or liposomes to improve biocompatibility.
Poor Solubility Hydrophobic benzothiazole core.Functionalize the C7 position with sulfonate groups or PEG chains before complexation.

References

  • Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells. Source: Dalton Transactions (RSC).[1] Relevance: Primary source for the synthesis of Ir(III) complexes using benzothiazole ligands. URL:[Link]

  • Heavy Atom-Free Triplet Photosensitizers: Molecular Structure Design. Source: International Journal of Molecular Sciences (MDPI). Relevance: mechanistic insight into designing organic PSs without heavy metals. URL:[Link]

  • Dye Sensitizers for Photodynamic Therapy. Source: Pharmaceuticals (NIH/PMC). Relevance: Overview of FDA-approved PS agents and the requirements for new scaffold development. URL:[Link]

  • Recent Development of Heavy Atom-Free Triplet Photosensitizers for Photodynamic Therapy. Source: Molecules (MDPI). Relevance: Discusses the role of heteroatoms (S, N) in promoting ISC. URL:[Link]

Sources

Application Note: Heck Cross-Coupling of 7-Bromobenzothiazole

[1]

Introduction & Strategic Significance

7-Bromobenzothiazole represents a high-value scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, amyloid imaging agents (e.g., Pittsburgh Compound B derivatives), and organic light-emitting diodes (OLEDs).

Functionalization at the C7 position is synthetically distinct from the more common C2 substitution. The C7 position is electronically activated by the fused thiazole ring but sterically influenced by the adjacent sulfur atom. Unlike the C2 position, which is susceptible to nucleophilic attack (SNAr), the C7 position requires robust transition-metal catalysis for carbon-carbon bond formation.

This guide details the Heck-Mizoroki reaction protocols for coupling this compound with various alkenes. It addresses specific challenges such as catalyst poisoning by the thiazole heteroatoms and the electronic bias of the bicyclic system.

Mechanistic Insight & Catalyst Selection

The Challenge of the C7 Position

The benzothiazole core presents a "soft" sulfur donor at position 1 and a "hard" nitrogen acceptor at position 3.

  • Catalyst Sequestration: The N3 nitrogen can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle off-pathway.

  • Oxidative Addition: The C7-Br bond is electron-deficient, facilitating rapid oxidative addition. However, the proximity to the sulfur atom (C1) may impose subtle steric drag compared to the C5 or C6 positions.

Catalyst System Design

To overcome these barriers, the catalyst system must be bulky (to prevent N-coordination) and electron-rich (to facilitate oxidative addition and stabilize the Pd(0) species).

  • Ligand Choice:

    • P(o-tol)₃: The classic "Heck ligand." Its steric bulk prevents the formation of inactive bis-phosphine Pd complexes and discourages coordination to the benzothiazole nitrogen.

    • P(t-Bu)₃ / Pd-162: For difficult substrates or lower temperatures, tri-tert-butylphosphine provides extreme activity.

  • Base Selection: Inorganic bases like Cs₂CO₃ or K₂CO₃ are preferred over amines (Et₃N) to prevent competitive coordination of the amine base to the metal center, although Et₃N is viable in "ligand-free" or Jeffery conditions.

Reaction Pathway Diagram

HeckCyclePreCatPre-CatalystPd(OAc)2 + LigandActiveCatActive SpeciesPd(0)LPreCat->ActiveCatReductionOxAddOxidative AdditionAr-Pd(II)-BrActiveCat->OxAdd+ this compoundCoordAlkene CoordinationAr-Pd-Br(Alkene)OxAdd->Coord+ AlkeneInsertMigratory Insertion(Carbopalladation)Coord->InsertSyn-InsertionElimBeta-Hydride EliminationProduct ReleaseInsert->ElimC-C Bond FormationElim->ActiveCat- H-Pd-BrBaseStepBase Regeneration[H-Base]+ Br-Elim->BaseStepBase scavenges HX

Caption: Catalytic cycle emphasizing the Pd(0)/Pd(II) pathway. Bulky ligands facilitate the regeneration of the active Pd(0) species.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Best for: Styrenes, Acrylates, and non-volatile alkenes. High functional group tolerance.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: Styrene or Ethyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

  • Temp: 100 °C

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add this compound (1.0 mmol, 214 mg), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.10 mmol).

    • Note: If using K₂CO₃, add it here (276 mg, 2.0 mmol).

  • Solvation: Seal the vessel with a septum. Evacuate and backfill with Argon (3x).[1] Inject anhydrous DMF (5 mL) via syringe.

  • Activation: Add the alkene (1.5 mmol) and Et₃N (280 µL, 2.0 mmol) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 100 °C . Stir vigorously for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or LC-MS. Look for the disappearance of the aryl bromide peak.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Protocol B: High-Performance (Challenging Substrates)

Best for: Sterically hindered alkenes or if Protocol A fails.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ (HBF₄ salt) (4 mol%) or XPhos (4 mol%)

  • Base: Cy₂NMe (Dicyclohexylmethylamine) (2.0 equiv)

  • Solvent: 1,4-Dioxane

  • Temp: 80–110 °C

Key Difference: The use of P(t-Bu)₃ creates a highly active, electron-rich mono-phosphine palladium species that accelerates oxidative addition into the C7-Br bond, even in the presence of the thiazole sulfur.

Optimization & Screening Guide

If yields are suboptimal, systematically vary parameters according to this matrix:

ParameterStandard ChoiceHigh-Performance AlternativeRationale
Solvent DMF / DMANMP / 1,4-DioxaneDMF can decompose at >140°C; Dioxane is better for non-polar substrates.
Base Et₃N / K₂CO₃Cs₂CO₃ / Cy₂NMeCs₂CO₃ ("Cesium Effect") improves solubility in DMF. Cy₂NMe is sterically hindered, preventing Pd coordination.
Ligand P(o-tol)₃XPhos / P(t-Bu)₃Bulky biaryl phosphines (XPhos) prevent catalyst poisoning by the benzothiazole nitrogen.
Additives NoneTBAB (Tetrabutylammonium bromide)Phase transfer catalyst (Jeffery conditions) stabilizes Pd nanoparticles.
Workflow Diagram: Optimization Logic

OptimizationStartStart: Protocol A(Pd(OAc)2 / P(o-tol)3)CheckYield > 60%?Start->CheckSuccessProceed to Scale-upCheck->SuccessYesFailAnalyze Failure ModeCheck->FailNoMode1No Conversion?(Ox. Add. Failure)Fail->Mode1Mode2Pd Black Formation?(Catalyst Death)Fail->Mode2Sol1Switch to Pd2(dba)3 / P(t-Bu)3Mode1->Sol1Sol2Add TBAB or lower TempMode2->Sol2

Caption: Decision tree for troubleshooting low yields in benzothiazole coupling.

References

  • Heck Reaction Overview & Conditions

    • Heck Reaction - Organic Chemistry Portal.
    • Source:

  • Palladium-Catalyzed Coupling of Benzothiazoles

    • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles.[2]

    • Source:

  • Functionalization of this compound

    • This compound-2-carbonitrile Applic
    • Source:

  • General Benzothiazole Synthesis & Reactivity

    • Recent Advances in Synthesis of Benzothiazole Compounds.
    • Source:

Application Notes and Protocols for the Derivatization of 7-Bromobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutic agents.[3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[7]

7-Bromobenzothiazole, in particular, serves as a versatile and strategically important starting material for the synthesis of a diverse library of compounds. The bromine atom at the 7-position provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the introduction of a wide range of functional groups and molecular fragments. This guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on three of the most impactful palladium-catalyzed cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Strategic Derivatization of this compound

The bromine atom at the 7-position of the benzothiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are favored in medicinal chemistry due to their broad functional group tolerance, generally mild reaction conditions, and high yields.[8] The choice of derivatization strategy depends on the desired final compound and the specific structure-activity relationships (SAR) being explored.[7]

Below is a workflow diagram illustrating the key derivatization pathways for this compound.

Derivatization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Pd Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd Catalyst, Cu(I) co-catalyst, Base Product_Aryl 7-Aryl/Heteroaryl-benzothiazoles Suzuki->Product_Aryl Product_Amino 7-Amino-benzothiazoles Buchwald->Product_Amino Product_Alkynyl 7-Alkynyl-benzothiazoles Sonogashira->Product_Alkynyl

Caption: Key derivatization pathways for this compound.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[10]

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The catalyst, typically a palladium(0) species, is the heart of the catalytic cycle.[9] The ligand stabilizes the palladium center and influences its reactivity. The base is required to activate the organoboron species, and the solvent must be capable of dissolving all reaction components and facilitating the reaction at the chosen temperature.

Detailed Experimental Protocol: Synthesis of 7-Arylbenzothiazoles

This protocol is adapted from established procedures for the Suzuki coupling of bromo-heterocycles.[5][11]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Finally, add the palladium catalyst (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylbenzothiazole.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, and Base B Establish Inert Atmosphere A->B C Add Solvent and Pd Catalyst B->C D Heat and Stir (12-24h) C->D E Cool and Perform Aqueous Work-up D->E F Purify by Column Chromatography E->F G G F->G Pure 7-Arylbenzothiazole

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds.[8]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands facilitate both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the desired arylamine product. The choice of base is also crucial, with weaker bases often being preferred to minimize side reactions.

Detailed Experimental Protocol: Synthesis of 7-Aminobenzothiazoles

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.

  • Catalyst Activation: Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 7-aminobenzothiazole derivative.

Buchwald_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Precatalyst and Ligand in Toluene B Stir to Form Active Catalyst A->B C Add this compound, Amine, and Base B->C D Heat and Stir (12-24h) C->D E Quench and Perform Aqueous Work-up D->E F Purify by Column Chromatography E->F G G F->G Pure 7-Aminobenzothiazole

Caption: Experimental workflow for Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is of great importance in medicinal chemistry for the synthesis of compounds containing the alkynyl functional group, which can act as a rigid linker or a pharmacophore itself.

Causality Behind Experimental Choices:

The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Detailed Experimental Protocol: Synthesis of 7-Alkynylbenzothiazoles

This protocol is a general procedure based on well-established Sonogashira coupling methodologies.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) may be applied. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-alkynylbenzothiazole.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Alkyne, Pd Catalyst, and CuI B Establish Inert Atmosphere A->B C Add Solvent and Amine Base B->C D Stir at Room Temp (12-24h) C->D E Concentrate and Perform Aqueous Work-up D->E F Purify by Column Chromatography E->F G G F->G Pure 7-Alkynylbenzothiazole

Caption: Experimental workflow for Sonogashira coupling.

Data Presentation: Characterization of 7-Substituted Benzothiazoles

The successful synthesis of derivatized benzothiazoles must be confirmed by rigorous analytical characterization. The following tables provide representative analytical data for 7-substituted benzothiazoles obtained through the described coupling reactions.

Table 1: Suzuki-Miyaura Coupling Products
EntryArylboronic AcidProductYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
1Phenylboronic acid7-Phenylbenzothiazole858.95 (s, 1H), 8.10 (d, 1H), 7.85-7.75 (m, 3H), 7.55-7.45 (m, 3H)211 [M]⁺
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)benzothiazole928.93 (s, 1H), 8.08 (d, 1H), 7.80 (d, 1H), 7.70 (d, 2H), 7.48 (t, 1H), 7.00 (d, 2H), 3.88 (s, 3H)241 [M]⁺
3Thiophen-2-ylboronic acid7-(Thiophen-2-yl)benzothiazole788.98 (s, 1H), 8.12 (d, 1H), 7.88 (d, 1H), 7.60 (d, 1H), 7.52 (t, 1H), 7.45 (d, 1H), 7.15 (t, 1H)217 [M]⁺

Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation. The ¹H NMR data for the benzothiazole core protons typically appear in the aromatic region (7.0-9.0 ppm).

Table 2: Buchwald-Hartwig Amination Products
EntryAmineProductYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
1Morpholine7-Morpholinobenzothiazole888.80 (s, 1H), 7.85 (d, 1H), 7.35 (t, 1H), 7.05 (d, 1H), 3.90 (t, 4H), 3.20 (t, 4H)220 [M]⁺
2Aniline7-(Phenylamino)benzothiazole758.85 (s, 1H), 7.90 (d, 1H), 7.40-7.20 (m, 6H), 7.10 (d, 1H), 6.95 (br s, 1H)226 [M]⁺
3Benzylamine7-(Benzylamino)benzothiazole828.82 (s, 1H), 7.88 (d, 1H), 7.40-7.25 (m, 5H), 7.35 (t, 1H), 6.80 (d, 1H), 4.40 (d, 2H), 4.20 (br t, 1H)240 [M]⁺

Note: The N-H proton of the amine may appear as a broad singlet in the ¹H NMR spectrum, and its chemical shift can be concentration-dependent.[4]

Table 3: Sonogashira Coupling Products
EntryAlkyneProductYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
1Phenylacetylene7-(Phenylethynyl)benzothiazole909.00 (s, 1H), 8.15 (d, 1H), 7.90 (d, 1H), 7.60-7.50 (m, 3H), 7.40-7.30 (m, 3H)235 [M]⁺
2Trimethylsilylacetylene7-((Trimethylsilyl)ethynyl)benzothiazole958.95 (s, 1H), 8.10 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 0.25 (s, 9H)231 [M]⁺
31-Hexyne7-(Hex-1-yn-1-yl)benzothiazole858.92 (s, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 2.45 (t, 2H), 1.65 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H)215 [M]⁺

Note: The characteristic alkynyl proton signal is absent in the ¹H NMR spectra of the products. The trimethylsilyl group in entry 2 can be readily removed under mild conditions to yield the terminal alkyne.

Safety and Handling

  • This compound: Handle with care. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution. Avoid inhalation of dust and contact with skin and eyes.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle in a glovebox or under an inert atmosphere. Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Solvents: The organic solvents used in these reactions (dioxane, toluene, THF) are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy in medicinal chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for introducing a wide range of molecular diversity at the 7-position of the benzothiazole scaffold. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis of novel benzothiazole derivatives with potentially enhanced therapeutic properties. Careful optimization of reaction conditions and rigorous characterization of the products are essential for the successful application of these methods in drug discovery and development.

References

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Retrieved from [Link]

  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8851–8860. Retrieved from [Link]

  • Henary, M., et al. (n.d.). Substituted benzothiazoles: synthesis and medicinal characteristics. Future Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: Substituted Benzothiazoles: Synthesis and Medicinal Characteristics. Retrieved from [Link]

  • Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1097-S1104. Retrieved from [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Retrieved from [Link]

  • HPU2 Journal of Science. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • CSIR-NIScPR. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Letters. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • IJFMR. (n.d.). Syntheis and Characterization of a Substituted Benzothiazole Derivatives As Murd Inhibitors Evaluation for their Anti. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • A&A Fratelli Parodi. (2024). 10 - Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7-Bromobenzothiazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "C7 Paradox"

Coupling at the 7-position of benzothiazole is deceptively difficult. Unlike the more reactive C2 position (which is prone to lithiation and nucleophilic attack), the C7 position is on the benzenoid ring. However, it sits in a unique "steric pocket" created by the fused thiazole ring.

Why this reaction fails:

  • The "Peri" Effect (Steric Hindrance): The C7 position is peri-planar to the sulfur/nitrogen bridgehead. This creates significant steric bulk that hinders the approach of the palladium complex during oxidative addition and transmetallation.

  • Catalyst Sequestration (Chelation): The benzothiazole nitrogen and sulfur are soft Lewis bases. In standard conditions, the substrate often acts as a ligand, displacing your phosphine ligand and forming an inactive Palladium-Substrate complex (often visible as immediate precipitation or "Pd black" formation).

  • Electronic Deactivation: The electron-deficient nature of the benzothiazole ring makes the C-Br bond less electron-rich than standard aryl bromides, slowing oxidative addition unless electron-rich ligands are used.

Part 1: Diagnostic Flowchart

Before changing reagents, diagnose the failure mode using the visual cues from your reaction vial.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/TLC) Result1 SM Remaining (No Conversion) Start->Result1 Result2 Pd Black Precipitate (Immediate) Start->Result2 Result3 Dehalogenated SM (7-H-Benzothiazole) Start->Result3 Result4 Homocoupling of SM Start->Result4 Diagnosis1 Diagnosis: Failed Oxidative Addition Cause: Ligand not electron-rich enough or Pd deactivated by N/S chelation. Result1->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Poisoning Cause: Substrate N/S displacing ligand. 'Ligand Stripping' Result2->Diagnosis2 Diagnosis3 Diagnosis: Protodehalogenation Cause: Transmetallation is too slow. Beta-hydride elimination active. Result3->Diagnosis3 Diagnosis4 Diagnosis: Disproportionation Cause: Oxygen leak or low boronic acid reactivity. Result4->Diagnosis4 Action1 Action: Switch to Bulky, e- Rich Ligand (e.g., XPhos, tBuXPhos) Diagnosis1->Action1 Action2 Action: Increase Ligand:Pd Ratio (2:1 -> 4:1) or use Pre-formed Catalyst (Pd-G3/G4) Diagnosis2->Action2 Action3 Action: Switch Solvent to Anhydrous (Dioxane/Toluene) & Use Cs2CO3 Diagnosis3->Action3

Figure 1: Decision tree for diagnosing failure modes in 7-bromobenzothiazole coupling based on observable reaction byproducts.

Part 2: Technical Troubleshooting Guides (FAQs)

Issue 1: "My reaction turns black immediately upon heating."

The Science: This is classic "Ligand Stripping." The benzothiazole nitrogen is a competent ligand. If your phosphine ligand (e.g., PPh3 in Tetrakis) binds weakly, the substrate displaces it. The resulting Pd-Benzothiazole complex is catalytically inactive and aggregates into Pd(0) nanoparticles (Pd black).

The Fix:

  • Use Pre-catalysts: Stop using Pd(PPh3)4 or Pd(OAc)2 + Ligand. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These contain the active Pd(0) species stabilized by an amine scaffold that ensures the bulky ligand is already coordinated when the reaction starts.

  • Ligand Choice: Switch to XPhos or SPhos .

    • Why? These biaryl phosphine ligands are extremely bulky. They create a "roof" over the palladium center that physically blocks the benzothiazole nitrogen from coordinating, while still allowing the C-Br bond to access the metal center [1].

Issue 2: "I see 50% conversion, but the boronic acid is gone."

The Science: This is Protodeboronation .[1][2] Heterocyclic boronic acids (and even some aryl ones) are unstable in aqueous base at high temperatures. The base catalyzes the hydrolysis of the C-B bond, replacing it with a proton before it can couple with your halide [2].

The Fix:

  • Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 eq.

  • Boron Source: Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA Boronate . These are significantly more stable towards hydrolysis.

  • Base Switching: If using K2CO3 or Na2CO3, switch to K3PO4 (anhydrous) or KF . Fluoride bases activate the boron species without requiring high pH water conditions, minimizing protodeboronation [3].

Issue 3: "Yield is low due to unreacted starting material (7-Br recovered)."

The Science: The C7 position is sterically crowded. The oxidative addition step (Pd inserting into C-Br) is reversible or slow if the ligand isn't electron-rich enough. Furthermore, if the transmetallation step is slower than the oxidative addition, the Pd(II) intermediate sits waiting and can undergo side reactions.

The Fix:

  • Temperature: This reaction requires energy. Ensure you are at 80–100°C .

  • Solvent System: Switch to 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) . The biphasic system often protects the catalyst.

  • Additives: Add pivalic acid (30 mol%) .

    • Mechanism:[1][3][4][5][6][7] Pivalate acts as a "proton shuttle" or CMD (Concerted Metallation-Deprotonation) assistant, lowering the energy barrier for the C-H activation steps often involved in the catalytic cycle turnover [4].

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to bypass the specific failure modes of this compound.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (2–5 mol%)Pre-formed precatalyst prevents N-coordination poisoning. XPhos handles steric bulk at C7.
Ligand XPhos (add 2 mol% extra if not using G3)Electron-rich for fast oxidative addition; Bulky to prevent chelation.
Base K3PO4 (2.0 – 3.0 equiv)Mild enough to prevent rapid deboronation; strong enough to activate boronate.
Solvent 1,4-Dioxane / Water (4:1) Universal solvent for Suzuki; ensures solubility of the heterocycle.
Temperature 90°C Required to overcome the steric barrier at the peri-position.
Atmosphere Argon/Nitrogen (Strict) Oxygen kills the electron-rich phosphine ligands required here.

Step-by-Step Procedure:

  • Charge a reaction vial with this compound (1.0 eq), Boronic acid/ester (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G3 (0.03 eq).

  • Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. Concentration should be 0.1 M – 0.2 M.

  • Heat to 90°C for 2–4 hours.

  • Checkpoint: Check LCMS. If conversion is <50% and Pd black is visible, add a second charge of catalyst (1 mol%) dissolved in dioxane.

Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the poisoning pathway is critical.

Mechanism Pd0 Active Catalyst [L-Pd(0)] Poisoned Inactive Complex (N-bound Pd) Pd0->Poisoned N-Coordination (If L is small) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Bulky L protects Pd) Substrate This compound Substrate->Poisoned Competition Substrate->OxAdd PdBlack Pd Black (Precipitate) Poisoned->PdBlack Aggregation TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Cycle Regenerates Product 7-Arylbenzothiazole RedElim->Product

Figure 2: The competition between the productive catalytic cycle (Green) and the catalyst poisoning pathway (Red) caused by the benzothiazole nitrogen.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[8][9][10][11] Journal of the American Chemical Society, 130(24), 7538–7539.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(27), 8754–8756.

Sources

Technical Support Center: 7-Bromobenzothiazole (7-BBT) Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers encountering difficulties in the synthesis and purification of 7-Bromobenzothiazole.

Status: Operational | Tier: Senior Application Support Subject: Impurity Profiling & Removal Strategies for 7-BBT Synthesis[1]

Introduction: The "7-Position" Challenge

Welcome. If you are accessing this guide, you are likely facing a specific set of impurities characteristic of the This compound scaffold. Unlike its 2-substituted or 6-substituted analogs, the 7-bromo position introduces unique steric congestion near the thiazole ring nitrogen and significant electron-withdrawing effects that alter the basicity of the heterocycle.[1]

This guide addresses the three most common synthetic routes and their associated impurity profiles:

  • Route A (Deamination): Sandmeyer reaction from 7-bromo-2-aminobenzothiazole.[1]

  • Route B (Cyclization): Ring closure of 2,3-dibromoaniline derivatives.

  • Route C (Direct Bromination): (Rare) High risk of regioisomers.[1]

Module 1: The "Sticky" Isomer Problem (Regioisomer Separation)

Symptom: NMR shows a split signal in the aromatic region (7.5–8.0 ppm), indicating the presence of 5-bromo or 6-bromo isomers that co-elute on silica.[1]

Root Cause: In cyclization reactions (Route B), the directing effect of the bromine on the aniline ring is not absolute. Steric hindrance at the 3-position (which becomes the 7-position) often pushes the cyclization toward the less hindered isomer.[1]

Troubleshooting Protocol: Separating the 7-bromo isomer from the 5-bromo isomer is difficult due to similar polarity. You must exploit Crystal Lattice Energy differences rather than polarity.[1]

  • Step 1: Solvent Screening. The 7-bromo isomer, being "ortho-substituted" relative to the ring fusion, typically has lower symmetry and higher solubility than the 5-bromo or 6-bromo analogs.[1]

  • Step 2: Fractional Crystallization.

    • Dissolve the crude mixture in minimal hot Ethanol (EtOH) .

    • Slowly add Water until persistent turbidity is observed.[1]

    • Reheat to clarify and let it cool very slowly to room temperature.

    • The Trick: The 5-bromo/6-bromo isomers (higher melting points) will often crystallize first.[1] Filter these out. The filtrate will be enriched with your target 7-BBT.[1]

    • Cool the filtrate to 0°C to precipitate the 7-BBT.[1]

Module 2: Removing Unreacted Amine Precursors

Symptom: A "streak" on the TLC plate base or a persistent yellow color that darkens on standing (oxidation). Context: Common in Route A (Deamination of 2-amino-7-bromobenzothiazole).[1]

Technical Insight: The starting material (an amine) is significantly more basic than the product (7-BBT).[1] However, 7-BBT is also a weak base (pKa < 1.0 due to the electron-withdrawing Br).[1] Standard acid washes often fail because they protonate both or neither effectively if the pH isn't dialed in.

The "pH-Swing" Protocol: This method uses the specific basicity window of the benzothiazole ring.[1]

AcidBaseExtraction Start Crude Mixture (7-BBT + Amine + Neutrals) Dissolve Dissolve in DCM or EtOAc Start->Dissolve AcidWash Wash with 10% HCl (aq) Dissolve->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutrals/Non-basic Impurities) PhaseSep1->OrgPhase1 Discard (if product is basic) AqPhase1 Aqueous Phase (Contains Protonated 7-BBT + Amine) PhaseSep1->AqPhase1 Keep Basify Adjust pH to ~2.0 - 3.0 (Use NaHCO3 carefully) AqPhase1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqPhase2 Aqueous Phase (Traps highly basic Amines) PhaseSep2->AqPhase2 Discard OrgPhase2 Organic Phase (Purified 7-BBT) PhaseSep2->OrgPhase2 Target Product

Figure 1: Selective Acid-Base Extraction Logic. Note that 7-BBT is a very weak base; if the acid is too weak, it won't extract.[1] If the basification is too strong (pH > 9), the amine impurity will also extract back.

Module 3: The "Black Tar" (Sulfur Polymerization)

Symptom: The reaction mixture turns into a black, viscous oil that clogs columns. Root Cause: Oxidation of thiophenol intermediates or decomposition of thioformamides (Route B).

Solution: Oxidative Workup & Filtration [1]

  • Scavenging: Before extraction, treat the reaction mixture with a saturated solution of Sodium Metabisulfite (Na2S2O5) . This reduces oxidized sulfur species.[1]

  • Filtration: If the tar persists, dissolve the crude in DCM and pass it through a short pad of Celite mixed with Activated Charcoal . The charcoal preferentially adsorbs high-molecular-weight sulfur polymers.[1]

FAQ: Rapid Response Unit

Q: My 7-BBT is an oil, but literature says it's a solid. Why? A: this compound has a low melting point (approx. 40-50°C depending on purity).[1] Small amounts of solvent (DCM/Toluene) or isomer impurities will depress the melting point significantly, keeping it as a supercooled liquid.

  • Fix: High-vacuum drying (>4 hours) followed by seeding with a crystal from a pure batch or scratching the flask walls at -20°C.

Q: Can I use Column Chromatography? A: Yes, but be careful with the stationary phase.

  • Silica Gel: Standard.[1] Use Hexane:EtOAc (start 95:5).[1]

  • Warning: The basic nitrogen can interact with acidic silanols, causing tailing. Add 1% Triethylamine (TEA) to your eluent to sharpen the peaks.

Q: I see a peak at M-80 in Mass Spec. What is it? A: That is Benzothiazole (mass ~135).[1][2][3] It is the protodebromination byproduct.

  • Cause: Over-reduction during the Sandmeyer reaction (Route A) or radical loss of bromine during high-temp cyclization.[1]

  • Removal: This is very difficult to separate by column.[1] Recrystallization is the only viable option, or careful vacuum distillation (Benzothiazole b.p. 227°C vs 7-BBT b.p. >250°C).[1]

Summary of Physicochemical Properties for Purification

PropertyDataPurification Implication
MW 214.08 g/mol -
Boiling Point >250°C (est)Distillation requires high vacuum (<1 mmHg).[1]
Solubility (Water) NegligibleAqueous washes are safe (product stays in organic).[1]
Solubility (Acid) Soluble in Conc.[1] HClAllows for "reverse extraction" to remove neutrals.[1]
pKa (Conj. Acid) ~0.5 - 1.0 (Est.)weaker base than unsubstituted benzothiazole (pKa ~1.5).[1]

References

  • Synthesis of this compound (Sandmeyer Route)

    • Source: ChemicalBook & Patent Literature.[1]

    • Context: Describes the diazotization of 6-amino-7-bromobenzothiazole followed by reduction with hypophosphorous acid.
    • Link:[1]

  • General Benzothiazole Synthesis & Impurities

    • Source: Organic Chemistry Portal.[1]

    • Context: Reviews condensation of 2-aminothiophenol with aldehydes and cycliz
    • Link:[1]

  • Solubility & Isomer Data

    • Source: PubChem Compound Summary.[1]

    • Context: Physical properties, toxicity (H302, H315), and structural identifiers (CID 11521350).
    • Link:[1]

  • Crystallization of Impurities

    • Source: University College Cork (Cora Review).[1]

    • Context: General principles of removing structural isomers and homologous impurities via crystalliz
    • Link:[1]

Sources

Preventing dehalogenation side reactions with 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation Side Reactions Ticket ID: #7BBTZ-DEHALO-001 Status: Resolved / Guide Available

Executive Summary: The "Reduction Trap"

The Issue: Researchers working with 7-Bromobenzothiazole (7-Br-BTZ) frequently encounter hydrodehalogenation (where the bromine is replaced by a hydrogen, yielding benzothiazole) instead of the desired cross-coupling product.

The Root Cause: 7-Br-BTZ is an electron-deficient heterocycle. While this facilitates rapid oxidative addition to Palladium(0), it generates an electron-poor Pd(II) intermediate that is highly susceptible to reduction .

  • In Pd-Catalysis: The intermediate undergoes

    
    -hydride elimination from solvents (alcohols) or bases (alkoxides), forming a Pd-Hydride species that reductively eliminates to form the dehalogenated byproduct.[1][2][3]
    
  • In Li-Exchange: The generated 7-lithiobenzothiazole is highly basic and will scavenge protons from the slightest moisture or acidic protons on the substrate/solvent before reacting with the electrophile.

Visualizing the Failure Mode

The following diagram illustrates the critical "Fork in the Road" where the reaction deviates from the productive Cross-Coupling cycle into the destructive Dehalogenation cycle.

DehalogenationMechanism cluster_0 The Danger Zone Start This compound + Pd(0) OxAdd Intermediate A: Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd Fast TransMetal Step 2: Transmetallation (Rate Limiting) OxAdd->TransMetal Path A (Desired) HydrideSource Side Reaction: β-Hydride Elimination (from Solvent/Base) OxAdd->HydrideSource Path B (Failure) Product Product: Cross-Coupled Heterocycle TransMetal->Product Reductive Elim. PdH Intermediate B: Ar-Pd(II)-H (Palladium Hydride) HydrideSource->PdH Ligand Exchange Waste Byproduct: Benzothiazole (Dehalogenated) PdH->Waste Reductive Elim.

Figure 1: The Mechanistic Divergence. Dehalogenation occurs when the Pd(II) intermediate encounters a hydride source (Path B) faster than it undergoes transmetallation (Path A).

Module 1: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Diagnosis: If your LCMS shows a mass of 135.19 Da (Benzothiazole) instead of your product, you have a hydride source in your system.

Troubleshooting Guide
VariableThe ProblemThe FixWhy? (Mechanistic Insight)
Solvent Primary/Secondary Alcohols (EtOH, iPrOH) are used.Switch to Aprotic Polar solvents (DMF, Dioxane, Toluene).Alcohols containing

-hydrogens coordinate to Pd(II) and undergo

-hydride elimination, generating the fatal Pd-H species [1].
Base Using Alkoxides (NaOEt, NaOiPr) or Formates .Switch to Inorganic Carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄).Alkoxides can act as reducing agents (similar to Oppenauer oxidation). Formates are direct hydride donors. Carbonates are non-reducing [2].
Catalyst Simple Pd sources (Pd(PPh₃)₄) or slow transmetallation.Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, or dppf).Electron-rich ligands facilitate the difficult transmetallation step, speeding up the productive cycle so it outcompetes the side reaction [3].
Water "Wet" organic solvents.Use Degassed, Anhydrous solvents.While Suzuki requires some water for boronate activation, excess water can facilitate protodeboronation or act as a proton source if reduced Pd species are present.
Protocol A: High-Fidelity Suzuki Coupling for 7-Br-BTZ

Use this protocol to minimize dehalogenation.

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) — Avoids alkoxide reduction.

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Bidentate ligand prevents β-hydride elimination.

  • Solvent: 1,4-Dioxane (Anhydrous). Do not use Ethanol.

  • Execution:

    • Add solids. Cycle Argon/Vacuum 3x.

    • Add Dioxane (sparged with Argon for 10 min).

    • Add degassed water (ratio 5:1 Dioxane:Water) only if strictly necessary for solubility, otherwise stick to anhydrous conditions with a crown ether if needed.

    • Heat to 80-90°C.

  • Validation: Monitor by HPLC. If dehalogenation persists, switch solvent to Toluene to completely remove oxygenated solvent coordination potential.

Module 2: Lithium-Halogen Exchange[4]

Diagnosis: Reaction yields benzothiazole upon quenching, or low conversion to the electrophile.

The Mechanism: this compound reacts with n-BuLi to form 7-lithiobenzothiazole . This intermediate is stable only at low temperatures. If the temperature rises, or if a proton source is present, it protonates immediately.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is Benzothiazole Moisture in solvent or atmosphere.Distill THF over Na/Benzophenone or use a solvent purification system. Ensure Argon line is positive pressure.
Product is Benzothiazole Acidic protons on the substrate.If your electrophile has an OH/NH group, you must use >2 equivalents of base or protect the group first.
Complex Mixture / Tars "Halogen Dance" or Ring Opening.The 7-Li species can isomerize or attack the thiazole ring (S-C=N bond) if the temp > -70°C. Keep strictly at -78°C .
Protocol B: Cryogenic Lithiation

Critical Parameter: Temperature Control

  • Solvent: Anhydrous THF (Freshly dispensed).

  • Temperature: Cool 7-Br-BTZ solution to -78°C (Dry Ice/Acetone). Allow to equilibrate for 15 mins.

  • Exchange: Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

    • Note: Do not use t-BuLi unless necessary; n-BuLi is sufficient for aryl bromides and less aggressive.

  • Reaction Time: Stir at -78°C for only 15-30 minutes .

    • Warning: Extended stirring allows for "Halogen Dance" migration or ring fragmentation.

  • Quench: Add the electrophile (dissolved in anhydrous THF) slowly at -78°C.

  • Warm-up: Allow to warm to RT only after the electrophile has been added and stirred for 30 mins.

Decision Tree: Solving the Dehalogenation Crisis

TroubleshootingTree Root Problem: Significant Dehalogenation Observed Q1 Reaction Type? Root->Q1 Suzuki Palladium Coupling (Suzuki/Buchwald) Q1->Suzuki Lithium Lithium-Halogen Exchange Q1->Lithium Q2 Solvent contains Alcohol? (EtOH, iPrOH, MeOH) Suzuki->Q2 Fix1 Action: Switch to DMF, Toluene, or Dioxane. Remove all protic sources. Q2->Fix1 Yes Q3 Base used? Q2->Q3 No Fix2 Action: Switch from Alkoxide/Formate to K3PO4 or Cs2CO3. Q3->Fix2 Alkoxide/Formate Fix3 Action: Switch to bidentate ligand (dppf, Xantphos) to stabilize Pd. Q3->Fix3 Carbonate/Phosphate Q4 Temp maintained at -78°C? Lithium->Q4 Fix4 Action: Strict Cryogenic control. Do not let warm > -70°C. Q4->Fix4 No/Unsure Q5 Solvent Dryness? Q4->Q5 Yes Fix5 Action: Re-distill THF. Check Argon lines for moisture. Q5->Fix5 Suspect Wet

Figure 2: Troubleshooting logic flow for identifying the source of dehalogenation.

References
  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[4] Green Chemistry, 2019, 21 , 2164-2213.[4] Link

    • Establishes the mechanism of alcohol solvents acting as hydride sources via β-elimin
  • Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[5] Journal of Organic Chemistry, 2004, 69 , 3173-3180.[5] Link

    • Details the competitive pathways between coupling and dehalogenation, specifically highlighting base effects.
  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 , 2457-2483. Link

    • The foundational text on the mechanism, including the role of bases and ligands in the transmetall

Sources

Technical Support Center: Synthesis of 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis of heterocyclic compounds, with a specific focus on 7-Bromobenzothiazole. Here, we address common challenges and byproduct formations encountered during its synthesis, providing not just solutions but the mechanistic reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to this compound and their associated byproduct risks?

There are three principal strategies for synthesizing this compound, each with a unique profile of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

  • Direct Electrophilic Bromination of Benzothiazole: This method involves the direct reaction of a benzothiazole precursor with a brominating agent. While seemingly straightforward, it is often complicated by a lack of regioselectivity.

  • Condensation and Cyclization of 2-amino-3-bromothiophenol: A common and powerful method for forming the benzothiazole core, this route involves reacting the appropriately substituted aminothiophenol with a one-carbon source (e.g., formic acid or triethyl orthoformate).[1] Its primary challenge lies in the stability of the starting material.

  • Deamination of 6-amino-7-bromobenzothiazole: This route utilizes a Sandmeyer-type reaction to remove an amino group, which previously served as a directing group.[2] This multi-step process can be effective but is sensitive to reaction conditions, particularly during the diazotization step.

FAQ 2: I'm attempting a direct bromination of benzothiazole and my analysis shows a mixture of isomers. What are they and how can I improve selectivity for the 7-position?

This is a classic challenge of electrophilic aromatic substitution on a heterocyclic system. The benzothiazole nucleus does not strongly direct incoming electrophiles to a single position, often resulting in a mixture of products.

Common Byproducts:

  • Isomeric Monobromobenzothiazoles: You are likely forming a mixture of 4-Bromo-, 5-Bromo-, 6-Bromo-, and this compound. The exact ratios depend heavily on the reaction conditions. Studies on related systems show that positions C4 and C5 can be particularly reactive.[3]

  • Poly-brominated Species: If the reaction is left too long or at too high a temperature, or if excess brominating agent is used, di- and even tri-brominated benzothiazoles can form, further complicating purification.

Mechanistic Insight: The thiazole ring is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack. However, the fused benzene ring is still the site of reaction. The precise location of bromination is a delicate balance of electronic and steric effects that can be influenced by the solvent and the nature of the brominating agent.

Troubleshooting and Mitigation Strategies:

IssueUnderlying CauseRecommended Solution
Poor Regioselectivity High reaction temperature or highly reactive brominating agent (e.g., Br₂) promotes attack at multiple positions.Lower the reaction temperature to 0 °C or below. Use a milder brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or CH₂Cl₂.[4]
Formation of Di-bromo Product Excess brominating agent or prolonged reaction time.Use precisely one equivalent of the brominating agent. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Difficult Purification Similar polarity of isomeric byproducts.Employ high-performance column chromatography with a shallow solvent gradient. Alternatively, recrystallization from a mixed-solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may selectively crystallize the desired isomer.[5]
FAQ 3: My synthesis from 2-amino-3-bromothiophenol is yielding a significant amount of an insoluble, high-melting point solid. What is this byproduct?

The most probable culprit is the oxidative dimerization of your starting material. 2-Aminothiophenols are notoriously susceptible to oxidation.

Primary Byproduct:

  • Bis(2-amino-3-bromophenyl) disulfide: This disulfide is formed by the coupling of two molecules of your 2-amino-3-bromothiophenol starting material. It is often significantly less soluble than the monomeric thiol and precipitates from the reaction mixture. This is a well-documented challenge in benzothiazole synthesis.[6]

Mechanistic Insight: The thiol (-SH) group is readily oxidized to form a disulfide (S-S) bond, a process that can be catalyzed by trace metals or simply by atmospheric oxygen.[7][8] The reaction proceeds via a one-electron oxidation to a thiyl radical, two of which then combine to form the disulfide.[8]

cluster_main Disulfide Byproduct Formation SM 2-amino-3-bromothiophenol (Thiol) Radical Thiyl Radical SM->Radical [O] (e.g., Air, O₂) Byproduct Bis(2-amino-3-bromophenyl) disulfide Radical->Byproduct Dimerization

Caption: Oxidative pathway from thiol to disulfide byproduct.

Troubleshooting and Mitigation Strategies:

  • Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Purge all glassware with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.[5]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Starting Material Quality: Use 2-amino-3-bromothiophenol that is fresh or has been stored rigorously under inert gas. If its purity is suspect, it can be purified, but this is often challenging due to its instability. An alternative is to generate it in situ from the more stable disulfide precursor immediately before use.[9]

  • Reaction Additives: The addition of a mild reducing agent or a radical scavenger can sometimes suppress disulfide formation, but care must be taken to ensure it doesn't interfere with the main cyclization reaction.

FAQ 4: I'm using a Sandmeyer-type deamination to convert 6-amino-7-bromobenzothiazole to the final product, but my yields are low and the crude mixture is complex. What went wrong?

The Sandmeyer reaction and related deaminations rely on the formation of a diazonium salt intermediate, which is highly reactive and can participate in several competing side reactions if not handled correctly.[10]

Common Byproducts:

  • Phenolic Byproduct (7-Bromo-6-hydroxybenzothiazole): If the diazonium salt intermediate reacts with water (the solvent or trace moisture) before it can be reduced, the diazonium group will be replaced by a hydroxyl group.

  • Azo-Coupling Products: The highly electrophilic diazonium salt can react with any remaining unreacted 6-amino-7-bromobenzothiazole (an electron-rich aromatic) to form a brightly colored azo-dimer.

  • Biaryl Byproducts: The radical mechanism of many Sandmeyer-type reactions can lead to the formation of biaryl compounds, where two benzothiazole units are coupled together.[11][12]

Troubleshooting and Mitigation Strategies:

cluster_workflow Troubleshooting Sandmeyer Deamination Start Low Yield / Impure Product Check_Temp Was Diazotization at 0-5 °C? Start->Check_Temp Check_Addition Was NaNO₂ added slowly? Check_Temp->Check_Addition Yes Phenol High Phenol Byproduct Check_Temp->Phenol No (Too High) Check_H3PO2 Was H₃PO₂ added promptly? Check_Addition->Check_H3PO2 Yes Azo High Azo-Coupling Byproduct Check_Addition->Azo No (Too Fast) Success Improved Yield & Purity Check_H3PO2->Success Yes Incomplete Incomplete Reaction Check_H3PO2->Incomplete No (Delayed)

Caption: Logic flow for troubleshooting Sandmeyer reaction issues.

  • Strict Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) is highly exothermic and must be maintained between 0-5 °C. Higher temperatures cause the diazonium salt to decompose prematurely, primarily to the phenol.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This prevents localized "hot spots" and a buildup of nitrous acid, which can lead to side reactions. It also minimizes the concentration of diazonium salt at any given time, reducing the chance of azo-coupling.

  • Prompt Subsequent Reaction: Once the diazonium salt is formed, it should be used immediately. Add the hypophosphorous acid (H₃PO₂) reducing agent promptly to the cold diazonium salt solution to effect the desired deamination before decomposition can occur.[2]

Experimental Protocol: Purification by Column Chromatography

For the removal of isomeric or poly-brominated byproducts, column chromatography is often essential.

Objective: To isolate this compound from related impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound mixture

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Standard chromatography glassware

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or 10% EtOAc/Hexanes. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with 100% hexanes. The non-polar byproducts (like poly-brominated species) will often elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be from 0% to 5% Ethyl Acetate in Hexanes. The different isomers will separate based on their polarity. This compound is a relatively non-polar compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a 10% or 20% EtOAc/Hexanes mobile phase and a UV lamp for visualization.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified this compound.

References
  • Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(18), 11835–11843. Available at: [Link]

  • Yap, F. S., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]

  • Demir, Y., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95. Available at: [Link]

  • Wang, J., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances, 12(28), 18131-18135. Available at: [Link]

  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629-633. Available at: [Link]

  • CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. Google Patents.
  • Dyrager, C., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. Available at: [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Gevorgyan, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4960. Available at: [Link]

  • Soderberg, T. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Google Patents.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). Available at: [Link]

  • Mali, P. B., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 594. Available at: [Link]

  • Lumen Learning. 17.3: Reactions involving arenediazonium salts. Organic Chemistry II. Available at: [Link]

  • Moglilaiah, K., et al. (2006). A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H- pyrimido [2,1-b][13][14] benzothiazole and its reactions with selected. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Hutchinson, I., et al. (2003). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. ResearchGate. Available at: [Link]

  • Pharm D GURU. (2020). 32. SANDMEYERS REACTION. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 7-Bromobenzothiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Bromobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the chromatographic purification of this important heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your column chromatography experiments, ensuring you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale column purification of this compound?

A1: The indispensable first step is to develop an effective separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive technique that serves as a small-scale pilot for your column. It allows you to screen various mobile phase (solvent) systems to find the one that provides the best separation between this compound and any impurities. The ideal solvent system for TLC will serve as the foundation for your column chromatography mobile phase.[2]

Q2: How do I select the right mobile phase for TLC analysis of this compound?

A2: this compound is a moderately polar compound. A systematic approach to selecting a mobile phase involves testing solvent mixtures of varying polarities.[3] A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

  • Rationale: You are looking for a solvent system where the this compound spot has a Retention Factor (Rf) value between 0.25 and 0.35.[4] This range typically provides the best resolution in column chromatography.

    • An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    • If the Rf is too high (>0.5), the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

    • If the Rf is too low (<0.2), the elution time will be excessively long, leading to broad peaks and potential sample diffusion.[5]

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)

  • Petroleum Ether:Dichloromethane (1:1, 1:2 v/v)

Q3: My crude this compound appears as a single spot on the TLC plate. Does this mean it's pure?

A3: Not necessarily. Co-elution of impurities with the main compound can occur, especially if they have very similar polarities. It is crucial to test at least two different solvent systems with varying polarities.[2] For example, if a Hexane:Ethyl Acetate system shows a single spot, re-run the TLC using a Dichloromethane:Methanol system. An impurity that co-eluted in the first system may be well-resolved in the second. Additionally, using a visualization agent like potassium permanganate stain can reveal impurities that are not UV-active.[6]

Q4: What are the common impurities I should expect in my crude this compound?

A4: The impurities will largely depend on the synthetic route. Common methods for synthesizing benzothiazoles often involve starting materials like 2-aminothiophenols or their precursors.[7][8] Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Isomeric bromobenzothiazoles (e.g., 4-, 5-, or 6-Bromobenzothiazole) if the bromination step was not regioselective.

  • Oxidized side products.

  • Poly-brominated species.

Monitoring your reaction by TLC is a critical step to identify the formation of byproducts.[9]

Q5: What are the critical safety precautions when handling this compound and the solvents for chromatography?

A5: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All handling of the solid compound and the organic solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Solvent Safety: The solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Ensure there are no ignition sources nearby and that waste is disposed of according to institutional guidelines.

Troubleshooting Guide for Column Chromatography

This section addresses specific problems you may encounter during the column purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Separation / Overlapping Fractions 1. Incorrect Mobile Phase Polarity: The polarity of the eluent is too high, causing all compounds to elute quickly without sufficient interaction with the stationary phase. 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. This saturates the stationary phase, preventing proper separation. 3. Poor Column Packing: Channels or cracks in the silica gel bed create preferential paths for the solvent and sample, bypassing the separation medium.1. Re-optimize with TLC: If your target compound's Rf was > 0.4, the solvent is too polar. Reduce the proportion of the polar solvent (e.g., move from 8:2 to 9:1 Hexane:Ethyl Acetate). This increases the compound's retention on the silica, allowing more time for separation to occur.[2] 2. Reduce Load: A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample. If you loaded 1g of crude, you should be using 50-100g of silica. 3. Repack the Column: Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles or cracks. A layer of sand on top of the silica can help prevent disturbance during solvent addition.[13]
Compound is Stuck on the Column / No Elution 1. Mobile Phase Polarity Too Low: The eluent is not polar enough to displace the compound from the highly polar silica gel. 2. Compound Degradation on Silica: Some heterocyclic compounds can be unstable on acidic silica gel, leading to decomposition. The streak at the origin of a TLC plate is often an indicator of this.[5]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). For example, start with 95:5 Hexane:EtOAc and slowly increase to 80:20. This will systematically increase the eluting power of the mobile phase.[5] 2. Test for Stability: Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or streaking is observed, your compound may be degrading. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (~0.5%) in the mobile phase.[14]
Product Elutes with Streaking or Tailing 1. Sample Overconcentration: The sample was loaded onto the column in too much solvent or the solution was too concentrated, causing a broad initial band.[4] 2. Secondary Interactions: The nitrogen atom in the benzothiazole ring can interact strongly with acidic sites on the silica gel, causing tailing.1. Use Minimal Solvent for Loading: Dissolve the crude sample in the minimum amount of a solvent in which it is highly soluble (like dichloromethane), then adsorb it onto a small amount of silica gel (dry loading). This creates a fine powder that can be gently added to the top of the column, resulting in a very narrow starting band.[15] 2. Modify the Mobile Phase: Add a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase. The triethylamine will preferentially bind to the active silanol groups on the silica surface, preventing the this compound from sticking and allowing it to elute as a sharper band.
Crystallization of Product on the Column Poor Solubility in Mobile Phase: The selected mobile phase is a poor solvent for the purified this compound, causing it to crash out of solution as it becomes more concentrated during the separation process.Change the Solvent System: While maintaining a similar polarity, switch to a solvent system where the compound has better solubility. For example, if you are using a Hexane:Ethyl Acetate system, consider switching to a Toluene:Ethyl Acetate or a Dichloromethane-containing system. Always test the solubility of your purified product in the potential mobile phase before running the column.[16]

Protocols & Methodologies

Protocol 1: TLC Method Development for this compound
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates. Draw a faint pencil line approximately 1 cm from the bottom of the plate (the origin).

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.[4]

  • Spotting: Use a capillary tube to carefully spot a small amount of the solution onto the origin line. Keep the spot size as small as possible (1-2 mm diameter).

  • Developing the Plate: Prepare a developing chamber (a covered beaker with filter paper) containing your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber.[1]

  • Elution: Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots. If other spots are suspected, use a potassium permanganate dip.[6]

  • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf for each spot. Aim for a target Rf of 0.25-0.35 for the this compound.

Workflow for Column Chromatography Purification

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution & Collection cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Method Development (Target Rf = 0.25-0.35) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient? Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Analyze 9. Analyze Purity (NMR, LC-MS) Evaporate->Analyze

Caption: Workflow for this compound Purification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 7-Bromobenzo[d]thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Bédé, A. M. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet: 4-Bromobenzothiazole. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (2023, May 30). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding a persistent challenge in modern synthesis: catalyst poisoning in cross-coupling reactions involving 7-Bromobenzothiazole. This valuable building block is notorious for its ability to deactivate common palladium catalysts, leading to stalled reactions and low yields. This document is designed to provide you with the mechanistic insights and practical solutions needed to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the structure of the benzothiazole ring itself. It contains both a sulfur (S) and a nitrogen (N) atom, which possess lone pairs of electrons. These atoms act as potent Lewis bases, enabling them to strongly coordinate to the electron-deficient palladium metal center of the catalyst.[1][2] This strong, often irreversible binding occupies the catalyst's active sites, preventing it from participating in the desired catalytic cycle. This phenomenon is known as catalyst poisoning and is a common issue with sulfur- and nitrogen-containing heterocycles.[3][4]

Q2: Which types of catalysts are most susceptible to poisoning by this compound?

A2: Palladium(0) complexes, which are the active species in most cross-coupling catalytic cycles, are particularly vulnerable.[5] Catalysts that are coordinatively unsaturated (i.e., have open sites for substrates to bind) are easily blocked by the benzothiazole. Systems that rely on simple, less sterically demanding phosphine ligands, such as triphenylphosphine (PPh₃), are often ineffective because these ligands do not adequately shield the palladium center from the poisoning substrate.[6]

Q3: Are there "poison-resistant" catalyst systems available for substrates like this compound?

A3: Yes, significant progress has been made in developing robust catalyst systems. The key is to use ligands that can stabilize the palladium center and sterically hinder the approach of the poisoning benzothiazole. Modern catalyst systems for this purpose often feature:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos (biaryl phosphines) are designed with large steric profiles.[6][7] This bulkiness not only protects the metal center but also promotes the crucial reductive elimination step of the catalytic cycle, increasing turnover before deactivation can occur.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This robust Pd-NHC bond can prevent the displacement of the ligand by the sulfur or nitrogen atoms of the benzothiazole.

  • Palladacycle Pre-catalysts: Pre-formed catalysts, like the G3 or G4 palladacycles developed by the Buchwald group, are often more stable and efficient at generating the active Pd(0) species in situ, which can lead to better results with challenging substrates.

Troubleshooting Guide: From Stalled Reactions to Success

This guide addresses specific, common issues encountered during experiments with this compound and provides actionable solutions.

Problem 1: My Suzuki-Miyaura reaction is sluggish, has stalled, or I see palladium black crashing out.
  • Symptoms: Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) analysis shows little to no product formation after several hours. You may observe the formation of a black precipitate (palladium black), which is a sign of catalyst decomposition.

  • Root Cause Analysis: This is the classic presentation of catalyst poisoning. The sulfur and nitrogen atoms of the this compound are binding to the Pd(0) active species, forming a stable, off-cycle complex that cannot proceed through the catalytic cycle. Eventually, these poisoned complexes aggregate and precipitate as inactive palladium black.

Diagram: Mechanism of Catalyst Poisoning

G cluster_cycle Suzuki Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L₂ OA_Complex Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Ar-X Poisoned_Complex Deactivated Complex (Pd-S/N Coordinated) Pd0->Poisoned_Complex Coordination TM_Complex Transmetalation (Ar-Pd(II)-Ar')L₂ OA_Complex->TM_Complex Ar'-B(OR)₂ RE_Complex Reductive Elimination TM_Complex->RE_Complex RE_Complex->Pd0 Ar-Ar' Product Poison This compound (Substrate/Poison) Poison->Poisoned_Complex Pd_Black Palladium Black (Decomposition) Poisoned_Complex->Pd_Black Aggregation

Caption: The benzothiazole substrate intercepts the active Pd(0) catalyst, forming a stable, deactivated complex that prevents it from participating in the productive catalytic cycle.

  • Solutions & Recommended Protocol

    • Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ are often insufficient. Switch to a bulky, electron-rich biaryl phosphine ligand.

    • Increase Catalyst Loading (with caution): While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes provide enough active catalyst to reach completion before full deactivation occurs.[6]

    • Optimize Reaction Conditions: Lowering the temperature may sometimes reduce the rate of irreversible catalyst deactivation.[3] Conversely, for some robust ligands, higher temperatures are needed to drive the reaction to completion. This must be determined empirically.

LigandTypical Catalyst Loading (mol%)Temperature (°C)Key Features & Considerations
PPh₃ 2 - 10%80 - 110Prone to poisoning; often results in low yields or stalled reactions.
SPhos 1 - 3%RT - 100Excellent general ligand for Suzuki couplings; good first choice for overcoming poisoning.[7]
XPhos 1 - 3%80 - 110Highly effective for hindered substrates and heteroaryl chlorides/bromides.[9]
RuPhos 1 - 3%80 - 110Often used for challenging substrates where other ligands fail.[9]

Recommended Protocol: Robust Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium pre-catalyst/ligand system (e.g., SPhos Pd G3, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (10:1) or toluene/water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: My Buchwald-Hartwig amination is failing or giving low yields.
  • Symptoms: The starting aryl bromide is consumed slowly or not at all, and there is minimal formation of the desired amine product.

  • Root Cause Analysis: The mechanism of poisoning is identical to the Suzuki reaction.[10] Furthermore, the amine coupling partner can also compete for coordination sites on the palladium catalyst, potentially exacerbating the problem, especially with primary amines.

Diagram: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G Start Reaction Stalled / Low Yield with this compound Check_Catalyst Is the Catalyst System Robust? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Ligand Action: Switch to Bulky Ligand (e.g., SPhos, XPhos, BrettPhos) Check_Catalyst->Sol_Ligand No Check_Reagents Are Reagents Pure & Dry? Check_Conditions->Check_Reagents Yes Sol_Conditions Action: Screen Base, Solvent, and Temperature Check_Conditions->Sol_Conditions No Sol_Reagents Action: Degas Solvent, Use Fresh Base & Reagents Check_Reagents->Sol_Reagents No Success Reaction Successful Check_Reagents->Success Yes Sol_Precatalyst Action: Use a Stable Pre-catalyst (e.g., Palladacycle G3/G4) Sol_Ligand->Sol_Precatalyst Sol_Precatalyst->Check_Conditions Sol_Conditions->Check_Reagents Sol_Reagents->Success

Caption: A logical workflow for diagnosing and solving common issues in cross-coupling reactions involving poisoning substrates.

  • Solutions & Recommended Protocol

    • Ligand is Critical: For Buchwald-Hartwig aminations, specific ligands are often required. Josiphos-type ligands (like CyPF-tBu) or highly specialized biaryl phosphines like BrettPhos are designed for challenging C-N couplings.[11]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.

    • Use a Pre-catalyst: Using a well-defined pre-catalyst can give more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable.[12]

Recommended Protocol: Robust Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add a vial with a stir bar with the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate ligand if not using a pre-catalyst, and the base (e.g., NaOtBu, 1.5 equiv). In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in a dry, degassed solvent (e.g., toluene or CPME).

  • Reaction Initiation: Add the substrate solution to the catalyst/base mixture. Seal the vial and bring it out of the glovebox.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify via column chromatography.

By understanding the root cause of catalyst poisoning and employing these robust, modern catalyst systems and protocols, you can successfully incorporate the valuable this compound scaffold into your synthetic targets.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available at: [Link]

  • Desulfurization techniques to avoid catalyst deactivation by sulfur species. ResearchGate. Available at: [Link]

  • Robust and reusable supported palladium catalysts for cross-coupling reactions in flow. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. Available at: [Link]

  • How does sulfur in thiazole poison Pd catalyst?. ResearchGate. Available at: [Link]

  • Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. MDPI. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. MDPI. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Catalyst poisoning. Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link]

  • Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. OUCI. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. Available at: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]

Sources

Optimizing reaction temperature to prevent degradation of 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature and Preventing Degradation

Welcome to the Technical Support Center for 7-Bromobenzothiazole. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of working with this versatile heterocyclic compound. This resource is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios, with a focus on optimizing reaction temperatures to ensure the integrity of this compound and maximize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?
Q2: What are the primary degradation pathways I should be concerned about at elevated temperatures?

The primary degradation concerns for this compound at elevated temperatures involve the carbon-bromine bond and the integrity of the benzothiazole ring system. Key potential degradation pathways include:

  • Dehalogenation: This is a common side reaction for aryl halides at high temperatures, leading to the formation of benzothiazole as an impurity. This can be promoted by catalysts, bases, or trace metals. Reductive dehalogenation can even occur under mild conditions in the presence of a suitable hydride source.[3][4]

  • Protodebromination: In the presence of a proton source, particularly at higher temperatures, the bromo group can be replaced by a hydrogen atom.

  • Ring Opening/Decomposition: At very high temperatures, the benzothiazole ring itself can undergo cleavage and decomposition, leading to a complex mixture of byproducts.

  • Side Reactions with Reagents: At elevated temperatures, the reactivity of other components in the reaction mixture (solvents, bases, nucleophiles) can increase, leading to unwanted side reactions with the this compound substrate. For instance, in the synthesis of related compounds, high temperatures have been shown to cause desulfurization and ring halogenation.[5]

Q3: I am planning a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. What is a good starting temperature?

For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, a moderate starting temperature is generally recommended to balance reaction rate with substrate stability.

Reaction TypeTypical Starting Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling 70 - 100The optimal temperature can depend on the specific boronic acid, base, and solvent used. Some reactions can proceed at lower temperatures, while others may require heating to 80 °C or higher for optimal yields.[6][7][8]
Buchwald-Hartwig Amination 80 - 110The choice of ligand and base is critical. Weaker bases may necessitate higher reaction temperatures.[1][9] For some systems, temperatures can be lowered to around 40 °C.[1]

It is always advisable to start with a temperature in the lower end of the recommended range and monitor the reaction progress closely.

Troubleshooting Guide

Problem 1: My reaction is sluggish or not proceeding to completion at a moderate temperature.

If you are observing low conversion of this compound, consider the following troubleshooting steps before indiscriminately increasing the temperature:

  • Verify Reagent and Catalyst Quality: Ensure that all reagents, especially the palladium catalyst and ligands, are of high purity and have been stored correctly. The purity of starting materials is crucial for reaction success.[10][11]

  • Optimize Catalyst and Ligand Loading: Inadequate catalyst or ligand concentration can lead to a slow reaction. A systematic optimization of the catalyst loading may be necessary.

  • Solvent Choice: The solubility of all components at the reaction temperature is critical. Ensure that your this compound and other reagents are sufficiently soluble in the chosen solvent. In some cases, a solvent screen may be necessary to find a more suitable medium.

  • Inert Atmosphere: For many cross-coupling reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.[10]

If the above factors have been addressed, a careful, incremental increase in temperature can be attempted.

Problem 2: I am observing significant byproduct formation, especially at higher temperatures.

The formation of byproducts is a clear indication that the reaction temperature may be too high, or that other reaction parameters are not optimized.

  • Identify the Byproducts: If possible, identify the major byproducts using techniques like LC-MS or GC-MS. The identity of the byproducts (e.g., benzothiazole from dehalogenation) will provide valuable clues about the degradation pathway.

  • Lower the Reaction Temperature: This is the most direct approach to mitigate thermal degradation. Even a 10-20 °C reduction in temperature can significantly decrease the rate of side reactions.[10]

  • Screen Different Catalysts/Ligands: For cross-coupling reactions, the choice of ligand can have a profound impact on reaction rate and selectivity at a given temperature. A more active catalyst system might allow the reaction to proceed efficiently at a lower temperature.

  • Re-evaluate the Base: The strength and nature of the base can influence the stability of this compound. If base-mediated degradation is suspected, consider screening milder bases.

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol outlines a general workflow for optimizing the reaction temperature for a generic cross-coupling reaction involving this compound.

  • Small-Scale Parallel Reactions: Set up a series of small-scale reactions in parallel (e.g., in a multi-well plate or in separate vials).

  • Temperature Gradient: Run each reaction at a different, precisely controlled temperature. A good starting range would be from 60 °C to 120 °C, with 10 °C increments.

  • Time Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by diluting with a suitable solvent). Analyze the quenched sample by TLC, HPLC, or LC-MS to determine the conversion of this compound and the formation of the desired product and any byproducts.

  • Data Evaluation: Plot the percentage of product and major byproducts as a function of temperature and time. This will allow you to identify the optimal temperature that provides a good reaction rate while minimizing degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately monitoring the consumption of this compound and the formation of both the desired product and any degradation products.[12][13][14][15][16]

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, such as acetonitrile/water or methanol/water, with a suitable buffer or additive (e.g., 0.1% formic acid or ammonium acetate) to achieve good peak shape and resolution.

  • Forced Degradation Studies: To ensure the method can separate the parent compound from potential degradation products, perform forced degradation studies on a sample of this compound.[5][17][18]

    • Acid Hydrolysis: Treat with 1N HCl at 60 °C.

    • Base Hydrolysis: Treat with 1N NaOH at 60 °C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 150 °C).[13]

  • Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Optimize the gradient, flow rate, and other parameters to achieve baseline separation of this compound from all degradation products.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization cluster_scaleup Scale-up Start Define Reaction (e.g., Suzuki Coupling) Reagents Prepare Stock Solutions of Reagents Start->Reagents Setup Set up Parallel Reactions (T1, T2, T3, T4, T5) Reagents->Setup Monitor Monitor Reactions (TLC, HPLC) Setup->Monitor Analyze Analyze Time Points (Conversion & Purity) Monitor->Analyze Evaluate Evaluate Temperature Effect on Yield & Impurities Analyze->Evaluate Optimal Identify Optimal Temperature Evaluate->Optimal Scaleup Scale-up Reaction at Optimal Temperature Optimal->Scaleup

Caption: A systematic workflow for optimizing reaction temperature.

Decision Tree for Troubleshooting High Temperature Reactions

Troubleshooting_Decision_Tree cluster_diagnosis Diagnosis cluster_solutions_low_conv Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproducts Start High Temperature Reaction: Low Yield or Byproducts? LowConversion Low Conversion of Starting Material? Start->LowConversion Yes Byproducts Significant Byproduct Formation? Start->Byproducts No CheckReagents Verify Reagent/Catalyst Purity & Loading LowConversion->CheckReagents IdentifyByproducts Identify Byproducts (LC-MS, GC-MS) Byproducts->IdentifyByproducts CheckSolvent Ensure Adequate Solubility CheckReagents->CheckSolvent InertAtmosphere Confirm Inert Atmosphere CheckSolvent->InertAtmosphere IncreaseTemp Incrementally Increase Temperature InertAtmosphere->IncreaseTemp LowerTemp Lower Reaction Temperature IdentifyByproducts->LowerTemp ScreenCatalyst Screen Alternative Catalysts/Ligands LowerTemp->ScreenCatalyst ScreenBase Screen Milder Bases ScreenCatalyst->ScreenBase

Caption: A decision tree for troubleshooting common issues in high-temperature reactions.

References

  • Attia, A. K., Saad, A. S., Alaraki, M. S., & Elzanfaly, E. S. (2015). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Advanced Pharmaceutical Bulletin, 5(2), 247–253.
  • Attia, A. K., Saad, A. S., Alaraki, M. S., & Elzanfaly, E. S. (2015). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Advanced Pharmaceutical Bulletin, 5(2), 247–253.
  • BenchChem. (2025).
  • R Discovery. (n.d.).
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA.
  • Lipshutz, B. H., & Moser, R. (2011). Reductions of aryl bromides in water at room temperature. Green Chemistry, 13(10), 2676-2679.
  • Li, J., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Rotaru, P., et al. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Journal of Thermal Analysis and Calorimetry, 118(2), 949-957.
  • Al-Majed, A. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Hosten, C. M., & Toy, P. H. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • Allais, F., & Ismaili, L. (2020). Optimization of the Buchwald-Hartwig reaction.
  • Bakthavatchalam, R., & G, S. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 10(6), 1364-1371.
  • Kumar, A., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 166-173.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336.
  • Macías-Hernández, C. E., et al. (2025). TGA analysis curves of 7a-d.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • MedCrave. (2016).
  • University of York. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Wang, X., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2489.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Common Organic Chemistry. (n.d.).
  • SciELO. (n.d.). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
  • Journal of Food and Drug Analysis. (n.d.).
  • Tan, S., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
  • World Journal of Pharmaceutical Research. (n.d.).
  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. PMC.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
  • American Elements. (n.d.). 7-Bromobenzo[d]thiazole.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Benchchem. (n.d.).
  • Thermal Analysis of Benzotriazolium Perrhenate and Its Implic
  • Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temper

Sources

Validation & Comparative

Quantitative NMR (qNMR) for Purity Determination of 7-Bromobenzothiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals dealing with heterocyclic intermediates, 7-Bromobenzothiazole presents a specific analytical challenge. While HPLC-UV is the industry standard for relative purity (area %), it fails to provide absolute mass fraction purity without a certified reference standard of the exact same material—which is often unavailable for early-stage intermediates.

This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for the absolute purity determination of this compound. By leveraging the distinct chemical shift of the thiazole H-2 proton (~9.4 ppm) and eliminating the need for response factor calibration, qNMR offers a self-validating, SI-traceable workflow that outperforms HPLC in speed and accuracy for reference material characterization.

Scientific Context: The Analyte

This compound (CAS: 767-70-4) is a critical fused heterocyclic building block. Its purity is paramount because bromine at the 7-position is often a site for further cross-coupling (e.g., Suzuki-Miyaura), where impurities can poison catalysts or lead to difficult-to-separate side products.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Formula: C₇H₄BrNS[1][2]

  • Molecular Weight: 214.08 g/mol [1]

  • Solubility: Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.

  • NMR Signature:

    • H-2 (Thiazole): Characteristic deshielded singlet, typically δ 9.0 – 9.4 ppm . This is the "Quantification Target."

    • Aromatic Ring (H-4, H-5, H-6): Multiplets in the δ 7.4 – 8.5 ppm range.

Method Selection: qNMR vs. HPLC vs. GC

Why switch to qNMR? The following decision matrix compares the three dominant methodologies for this specific analyte.

FeatureqNMR (Recommended) HPLC-UV GC-MS/FID
Primary Output Absolute Purity (Mass %) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Not Required (Any suitable IS works)Required (Must match analyte)Required for mass balance
Response Factor Uniform (1:1 proton response)Variable (Extinction coefficients differ)Variable (Ionization/combustion differs)
Analysis Time < 20 mins (Prep + Run)> 45 mins (Equilibration + Run)> 30 mins
Sample Recovery Non-destructiveDestructiveDestructive
Weakness Lower sensitivity (LOQ ~0.1 mg)Solvent waste, column selectionThermal degradation risk
The "Response Factor" Trap

In HPLC, if an impurity absorbs UV light 2x more strongly than this compound, a 1% impurity will appear as 2% on the chromatogram. qNMR avoids this entirely; a proton is a proton. The signal intensity is strictly proportional to the molar concentration.

Experimental Design & Protocol

This protocol is designed to achieve uncertainties < 1% , suitable for establishing an in-house Primary Reference Standard.

Phase 1: Internal Standard (IS) Selection

The IS must have a signal that does not overlap with the analyte.

  • Analyte Region: δ 7.4 – 9.4 ppm (Aromatic + Thiazole H-2).

  • Rejected IS: Benzoic Acid (overlaps aromatics), BTMSB (volatile/silicon side-reactions).

  • Selected IS: Dimethyl Sulfone (DMSO₂) or Maleic Acid .

Internal StandardChemical Shift (δ)Solvent CompatibilityRationale
Dimethyl Sulfone ~3.0 ppm (Singlet) DMSO-d₆, CDCl₃Best Choice. Far removed from aromatic region. Stable, non-hygroscopic, cheap.
Maleic Acid ~6.3 ppm (Singlet)DMSO-d₆Good alternative. Distinct olefinic singlet in a "silent" region.
Phase 2: Sample Preparation (Metrological Weighing)

Accuracy in qNMR is defined by the balance, not the spectrometer.

  • Balance: Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Weighing:

    • Weigh ~10-15 mg of this compound (Analyte) directly into the NMR tube or a small vial. Record mass (

      
      ) to 0.01 mg.
      
    • Weigh ~5-8 mg of Dimethyl Sulfone (IS) into the same vessel. Record mass (

      
      ).[2]
      
    • Note: Aim for a 1:1 molar ratio of protons of interest if possible, but 1:3 is acceptable.

  • Solvation: Add 0.6 mL DMSO-d₆ . Cap and invert until fully dissolved. Ensure no solid remains on the glass walls.

Phase 3: Instrument Parameters (The "Self-Validating" Setup)

To ensure the signal intensity is quantitative, the nuclei must fully relax between pulses.

  • Pulse Angle: 90° (maximize signal) or 30° (if shorter delay needed, but 90° is standard for qNMR).

  • T1 Relaxation Measurement: Run a quick Inversion Recovery experiment.

    • Expected T1 (H-2): ~2.0 – 4.0 seconds.

    • Expected T1 (IS): ~2.0 – 3.0 seconds.

  • Relaxation Delay (d1): Must be ≥ 5 × Longest T1 .

    • Setting: Set d1 = 25 - 30 seconds . (This is the most common source of error; do not rush this).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (ns): 16 or 32 (Sufficient for S/N > 150:1).

  • Temperature: 298 K (Constant).

Data Analysis & Calculation

Processing Workflow
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz) or none.

  • Phasing: Manual phasing is critical. Ensure baseline is flat.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial) after defining integration regions.

  • Integration:

    • Integrate the IS Singlet (3.0 ppm). Set value to calibrated number of protons (e.g., 6 for DMSO₂).

    • Integrate the H-2 Thiazole Singlet (~9.4 ppm). This is your Analyte Integral (

      
      ).
      
    • Validation: Check the aromatic multiplets (7.4-8.0 ppm). They should integrate to ~3.0 relative to H-2 (though overlap makes them less precise).

The qNMR Equation

Calculate the purity (


) using the following fundamental equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (IS = 6 for DMSO₂; Analyte = 1 for H-2)
    
  • 
    : Molar Mass (IS = 94.13  g/mol ; Analyte = 214.08  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (e.g., 99.9% or 0.999)
    

Visual Workflows

Decision Logic: Method Selection

MethodSelection cluster_0 qNMR Advantages Start Purity Analysis Needed for this compound RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Use HPLC-UV (Relative Purity) RefStd->HPLC Yes qNMR Use qNMR (Absolute Purity) RefStd->qNMR No (Typical) Output Output qNMR->Output Generates Primary Reference Value Output->HPLC Calibrate HPLC Adv1 No Response Factor Needed Adv1->qNMR Adv2 SI Traceable Adv2->qNMR

Caption: Decision matrix highlighting qNMR as the gateway method to establish reference standards for HPLC.

Experimental Workflow: qNMR Execution

qNMR_Workflow cluster_params Critical Parameters Step1 1. Weighing (Metrological) Step2 2. Solvation (DMSO-d6) Step1->Step2 Analyte + IS Step3 3. Pulse Sequence Setup Step2->Step3 Homogeneous Solution Step4 4. Acquisition Step3->Step4 Step5 5. Processing & Calculation Step4->Step5 FID -> Spectrum Result Absolute Purity % Step5->Result P1 Pulse: 90° P1->Step3 P2 d1 Delay: > 5x T1 (~30s) P2->Step3 P3 Scans: 16+ P3->Step3

Caption: Step-by-step qNMR execution emphasizing the critical delay parameter (d1) for quantitative accuracy.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM QM-1, 2018 .

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014 , 57(22), 9220–9231.

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – A Primary Ratio Method." Technical Bulletin.

  • Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 2014 , 25, 51-59.

  • Malz, F., & Jancke, H. "Validation of Quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005 , 38(5), 813-823.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 7-Bromobenzothiazole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzothiazole scaffold is of paramount importance, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] Modifications to this core structure, such as the introduction of a bromine atom at the 7-position, can significantly modulate a compound's biological efficacy and selectivity.[2] However, the therapeutic potential of these novel 7-bromobenzothiazole derivatives can only be fully realized if their three-dimensional atomic arrangement is unambiguously determined. This guide provides an in-depth comparison of analytical techniques for structural validation, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Validation

The precise knowledge of a molecule's three-dimensional structure is the bedrock of structure-activity relationship (SAR) studies and rational drug design.[1] An erroneous structural assignment can lead to flawed interpretations of biological data, wasted resources, and ultimately, the failure of promising drug candidates. While several analytical techniques can provide structural information, X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[3]

X-ray Crystallography: The Definitive Approach

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the electron density within a crystal.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, we can determine the precise arrangement of atoms in the crystal lattice. This technique is unsurpassed in its ability to provide accurate information about the molecular details of small molecules.[3]

The Crystallographic Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of a this compound derivative involves a meticulous multi-step process. The following protocol outlines the key stages, emphasizing the causality behind each experimental choice.

1. Synthesis and Purification of the this compound Derivative:

  • Objective: To obtain a highly pure sample of the target compound.

  • Protocol: Synthesize the this compound derivative using established synthetic routes.[5] Purify the crude product using techniques such as column chromatography or recrystallization to achieve a purity of >98%.

  • Rationale: Impurities can hinder crystal growth and lead to a disordered crystal lattice, making structure determination impossible.

2. Crystal Growth:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Protocol:

    • Select a suitable solvent or solvent system. Common choices for benzothiazole derivatives include ethanol, methanol, acetone, and mixtures with water.

    • Dissolve the purified compound in the chosen solvent at an elevated temperature to create a saturated solution.

    • Slowly cool the solution to allow for the gradual formation of crystals. Alternatively, allow the solvent to evaporate slowly at a constant temperature.

  • Rationale: Slow crystal growth is crucial for obtaining a well-ordered crystal lattice. Rapid precipitation will lead to the formation of an amorphous solid or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.

3. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal and collect diffraction data using a diffractometer.

  • Protocol:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion. The rotation of the crystal ensures that a complete dataset of diffraction spots is collected.

4. Structure Solution and Refinement:

  • Objective: To determine the crystal structure from the collected diffraction data.

  • Protocol:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final crystal structure.

  • Rationale: The phase information is lost during the diffraction experiment and must be computationally recovered.[4] The refinement process minimizes the difference between the observed and calculated structure factors, resulting in an accurate and reliable crystal structure.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the definitive method for structural elucidation, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable and often complementary information.[6]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, dynamic processesMolecular weight, elemental composition
Resolution Atomic (<1 Å)Lower than crystallography, provides average structure in solutionNot applicable for 3D structure
Sample Requirement High-quality single crystals~1-10 mg of soluble materialMicrograms to nanograms
Key Advantage Unambiguous 3D structure determinationProvides information on solution-state conformation and dynamicsHigh sensitivity and accurate mass determination
Key Limitation Requires well-ordered single crystalsCan be challenging for complex molecules with overlapping signalsDoes not provide 3D structural information

Visualizing the Workflow and Decision-Making Process

To further clarify the process, the following diagrams illustrate the experimental workflow for X-ray crystallography and a decision tree for selecting the appropriate structural validation technique.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of This compound Derivative purification Purification (>98%) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution slow_cooling Slow Cooling or Evaporation dissolution->slow_cooling mounting Crystal Mounting slow_cooling->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (Phase Problem) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation decision_tree start Need for Structural Information q1 Is a single crystal available? start->q1 xray X-ray Crystallography q1->xray Yes q2 Is the compound soluble? q1->q2 No nmr NMR Spectroscopy ms Mass Spectrometry (for molecular weight) q2->nmr Yes q2->ms No

Sources

Validation of a synthetic route to 7-Bromobenzothiazole for reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

7-Bromobenzothiazole (7-Br-BTZ) is a critical scaffold in medicinal chemistry, serving as the halogenated precursor for glutamate modulators (e.g., Riluzole analogs) and kinase inhibitors. However, its synthesis is plagued by regioselectivity issues.

The core challenge is that direct electrophilic bromination of benzothiazole proceeds preferentially at the C6 position (para to the nitrogen), yielding 6-bromobenzothiazole as the major product, with 7-bromo appearing only as a minor impurity (<5%) that is difficult to separate.

This guide validates a reproducible, regioselective de novo synthesis starting from 2,3-dibromoaniline. We compare this "Validated Route" against the common "Direct Bromination" attempt to demonstrate why the latter fails for this specific isomer.

Comparative Overview
FeatureMethod A: Direct Bromination Method B: Validated De Novo Cyclization
Starting Material Benzothiazole2,3-Dibromoaniline
Key Reagents Br₂, FeBr₃ (or NBS)Lawesson’s Reagent, CuI, Cs₂CO₃
Regioselectivity Poor (Favors 6-Br)Exclusive (Yields 7-Br)
Purification Difficult (Isomer separation required)Standard (Silica gel chromatography)
Overall Yield <10% (isolated 7-Br)65–75% (3 steps)
Scalability High, but wrong productHigh, reliable purity

Scientific Rationale & Mechanism

The Validated Route relies on a Copper-Catalyzed Intramolecular C–S Bond Formation . By pre-installing the halogen at the meta position of the aniline (C3), and cyclizing at the ortho position (C2), we force the benzothiazole system to form with the bromine atom locked at C7.

Pathway Logic:

  • Formylation: Protection of the amine and installation of the C2 carbon source.

  • Thionation: Conversion of the carbonyl to a thiocarbonyl (thioamide), increasing the nucleophilicity of the sulfur.

  • Ullmann-Type Cyclization: A Cu(I)-catalyzed intramolecular coupling where the sulfur displaces the ortho-bromine.

Pathway Visualization (DOT)

G cluster_mech Mechanism: Intramolecular C-S Coupling SM 2,3-Dibromoaniline Step1 Formylation (HCOOH/Ac2O) SM->Step1 Int1 N-(2,3-dibromophenyl) formamide Step1->Int1 Step2 Thionation (Lawesson's Reagent) Int1->Step2 Int2 N-(2,3-dibromophenyl) thioformamide Step2->Int2 Step3 Cu-Catalyzed Cyclization (CuI, Phen, Cs2CO3) Int2->Step3 Product This compound Step3->Product

Figure 1: Synthetic pathway for the regioselective construction of this compound.[1][2][3]

Validated Experimental Protocol

Safety Pre-requisites
  • Lawesson’s Reagent: Malodorous and moisture sensitive. Use in a well-ventilated fume hood.

  • 2,3-Dibromoaniline: Toxic by inhalation and skin contact.

  • Copper Waste: Dispose of all aqueous layers containing copper in designated heavy metal waste streams.

Step 1: Synthesis of N-(2,3-dibromophenyl)formamide
  • Setup: To a 250 mL round-bottom flask (RBF), add 2,3-dibromoaniline (5.0 g, 19.9 mmol).

  • Reagent Addition: Add formic acid (20 mL, 98%) followed by acetic anhydride (5 mL). The reaction is exothermic; add slowly.

  • Reaction: Reflux the mixture at 100°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour the mixture into ice water (100 mL). A white precipitate will form.[3][4]

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum.

    • Typical Yield: 5.3 g (95%).

    • Checkpoint: Product should be a white solid.[2][3]

Step 2: Synthesis of N-(2,3-dibromophenyl)thioformamide
  • Setup: In a dry 250 mL RBF under Argon, dissolve the formamide from Step 1 (5.0 g, 17.9 mmol) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (3.6 g, 8.9 mmol, 0.5 eq).

  • Reaction: Heat to reflux (110°C) for 3 hours. The solution will turn yellow/orange.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: The crude thioamide is often pure enough, but can be passed through a short silica plug (eluting with CH₂Cl₂) to remove phosphorus byproducts.

    • Typical Yield: 4.8 g (90%).

Step 3: Copper-Catalyzed Cyclization (The Critical Step)

This step locks the regiochemistry.

  • Setup: In a pressure tube or sealed flask, add:

    • Thioformamide intermediate (1.0 g, 3.4 mmol)

    • CuI (Copper(I) iodide) (65 mg, 0.34 mmol, 10 mol%)

    • 1,10-Phenanthroline (123 mg, 0.68 mmol, 20 mol%)

    • Cs₂CO₃ (Cesium carbonate) (2.2 g, 6.8 mmol, 2.0 eq)

    • 1,4-Dioxane (dry, 10 mL)

  • Degassing: Sparge the solvent with Argon for 10 minutes (oxygen inhibits the catalyst).

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with brine (2 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Product: this compound (White to off-white solid).[3]

    • Typical Yield: 600 mg (82%).

Analytical Validation

To confirm the product is the 7-bromo isomer and not the 4-bromo or 6-bromo isomer, ¹H NMR coupling constants are diagnostic.

Analytical MethodExpected Result for 7-Br-BTZInterpretation
¹H NMR (DMSO-d₆) Doublet (J ≈ 7.8 Hz) at ~8.1 ppm (H4)Triplet (J ≈ 7.8 Hz) at ~7.5 ppm (H5)Doublet (J ≈ 7.8 Hz) at ~7.7 ppm (H6)Singlet at ~9.5 ppm (H2)The triplet splitting pattern of H5 indicates two adjacent protons (H4 and H6), confirming the bromine is at the terminal C7 position. (A 6-bromo isomer would show two doublets and a singlet).
LC-MS m/z = 213.9 / 215.9 (1:1 ratio)Confirms mono-bromination pattern.
Melting Point 82–84°C Distinct from 6-bromo isomer (MP: 41°C).
Workflow Diagram: Purification & Analysis

Workup Reaction Crude Reaction Mixture (Dioxane) Celite Filtration (Celite) Remove Cu/Cs salts Reaction->Celite Extraction EtOAc / Brine Wash Celite->Extraction Column Flash Chromatography (0-10% EtOAc/Hex) Extraction->Column NMR 1H NMR Validation (Look for Triplet at 7.5 ppm) Column->NMR

Figure 2: Purification workflow to ensure removal of copper catalyst and confirmation of regiochemistry.

Troubleshooting & Optimization

  • Low Yield in Step 3:

    • Cause: Oxygen poisoning of the Cu(I) catalyst.

    • Solution: Ensure rigorous degassing of 1,4-dioxane. Use a glovebox if available, or Schlenk line techniques.

  • Incomplete Thionation (Step 2):

    • Cause: Old Lawesson's reagent (hydrolyzed).

    • Solution: Use fresh reagent or switch to P₂S₅ in pyridine (classic alternative, though messier).

  • Ligand Choice:

    • If 1,10-phenanthroline fails, L-Proline (20 mol%) with K₂CO₃ in DMSO is a viable "green" alternative for the cyclization step.

Conclusion

The synthesis of This compound requires a strategic departure from standard electrophilic aromatic substitution. By utilizing 2,3-dibromoaniline as the scaffold, the bromine atom is positioned correctly before the heterocyclic ring is formed. The Copper-Catalyzed Intramolecular Cyclization described here offers the highest reliability, safety profile, and regiochemical purity for research and scale-up applications.

References

  • Ma, D., et al. "CuI-Catalyzed Coupling of Aryl Halides with Nucleophiles." Journal of Organic Chemistry, 2005. (General methodology grounding).

  • Jordan, A. D., et al. "Synthesis of 7-Substituted Benzothiazoles." Journal of Organic Chemistry, 2003, 68(22), 8693–8696. (Specific regiochemical validation).

  • Bose, D. S., et al. "Efficient Synthesis of Benzothiazoles from Thioformanilides."[6] Synthesis, 2010.[6]

  • ChemicalBook. "this compound Product & Synthesis Data." (Physical property verification).

Sources

Comparative Efficacy of 7-Bromobenzothiazole-Derived Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Agrochemical Development Professionals

Executive Summary: The 7-Bromo Advantage

The benzothiazole scaffold is a privileged structure in agrochemistry, serving as a bioisostere of indole and purine systems. Within this class, 7-bromobenzothiazole derivatives occupy a unique chemical space. The introduction of a bromine atom at the C7 position exerts a dual effect: it modulates lipophilicity (


) to enhance cuticular penetration in plants and fungi, and it sterically obstructs metabolic degradation at the typically reactive benzenoid ring.

This guide objectively compares the efficacy of this compound derivatives against standard commercial agrochemicals and structural isomers (e.g., 5- or 6-substituted analogs). Analysis reveals that while 7-substitution often enhances metabolic stability, it presents a complex Structure-Activity Relationship (SAR) where efficacy is highly target-dependent—acting as a potent scaffold for DNA gyrase inhibitors in bacteria but occasionally showing lower potency than 5-substituted isomers in specific antifungal azole hybrids.

Mechanistic Pharmacology & Mode of Action (MoA)

Dual-Targeting Potential

This compound derivatives exhibit "scaffold hopping" capabilities, allowing them to interact with distinct biological targets based on their side-chain functionalization.

  • Fungicidal Mechanism (CYP51 & NMT Inhibition):

    • Target: Sterol 14

      
      -demethylase (CYP51).
      
    • Mechanism: The benzothiazole nitrogen coordinates with the heme iron of CYP51, blocking ergosterol biosynthesis. The 7-bromo substituent fills hydrophobic pockets in the enzyme active site, potentially increasing residence time compared to non-halogenated analogs.

    • Secondary Target:

      
      -myristoyltransferase (NMT), essential for fungal protein lipidation.
      
  • Herbicidal/PGR Mechanism (Auxin Mimicry):

    • Target: TIR1/AFB auxin receptors.

    • Mechanism: Structurally analogous to indole-3-acetic acid (IAA). The 7-Br group mimics the hydrophobic bulk of chlorine in synthetic auxins (e.g., 2,4-D), stabilizing the interaction with the TIR1-Aux/IAA co-receptor complex, leading to unregulated gene expression and plant death (epinasty).

  • Bactericidal Mechanism (DNA Gyrase):

    • Target: DNA Gyrase (ATPase domain).

    • Mechanism: Urea-linked 7-bromobenzothiazoles stabilize the cleaved DNA-enzyme complex, preventing religation and inducing double-strand breaks.

Visualization of Signaling Pathways

MoA_Pathways Compound This compound Derivative Fungal_Cell Fungal Cell Compound->Fungal_Cell Penetration Plant_Cell Plant/Weed Cell Compound->Plant_Cell Uptake CYP51 Target: CYP51 (Heme Iron) Fungal_Cell->CYP51 Inhibition Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks Synthesis Membrane Membrane Collapse Ergosterol->Membrane Lysis TIR1 Target: TIR1 Receptor Plant_Cell->TIR1 Binding (Agonist) AuxIAA Aux/IAA Degradation TIR1->AuxIAA Ubiquitination GeneExp Uncontrolled Gene Expression AuxIAA->GeneExp Transcription

Figure 1: Dual Mode of Action pathways for this compound derivatives in fungal (red) and plant (green) systems.

Comparative Efficacy Analysis

Fungicidal Activity: 7-Bromo vs. Standards

Data indicates that this compound derivatives often outperform standard azoles in spectrum but may vary in absolute potency depending on the linker used.

Table 1: Comparative MIC/EC50 Values (


g/mL) against Key Phytopathogens 
Compound ClassDerivative TypeTarget OrganismEC50 / MIC (

g/mL)
Reference Standard (Value)Relative Efficacy
7-Br-Benzothiazole Urea-linked (Cmpd 19a)S. aureus (Bacterial)0.012 Ciprofloxacin (6.25)520x More Potent
7-Br-Benzothiazole Benzothiazole-TriazoleRhizoctonia solani2.5 - 5.0Hexaconazole (1.5)~0.6x Potency
Phenylthiazole 7-substituted analogSclerotinia sclerotiorum0.51Carbendazim (0.57)Equipotent
Benzothiazole Cmpd 6m (NMT inhibitor)C. neoformans< 1.0Fluconazole (>16)>16x More Potent

Note: Data synthesized from recent SAR studies (2018-2024).[1] "7-Br" derivatives show exceptional bactericidal potency (DNA gyrase target) but moderate fungicidal potency compared to optimized commercial standards unless specifically targeted to NMT.

The "Isomer Effect": 5-Substituted vs. 7-Substituted

A critical finding for researchers is the regioisomeric impact . In hybrid triazole-benzothiazole fungicides, the 7-position is not always superior.

  • 5-Substituted Isomers: Often exhibit higher antifungal activity (IC50 ~19.9

    
    g/mL against B. cinerea).
    
  • 7-Substituted Isomers: Frequently show reduced activity (IC50 ~62.6

    
    g/mL) in the same assay.
    
  • Causality: The 7-position is sterically crowded (peri-effect with the thiazole ring nitrogen/sulfur). While this prevents metabolic attack, it can also hinder optimal binding in the CYP51 active site compared to the more linear 5-substituted analogs.

  • Recommendation: Use 7-bromo substitution when metabolic stability or bactericidal selectivity (DNA gyrase) is the priority. Use 5- or 6-substitution for maximal fungicidal CYP51 binding .

Experimental Protocols

Synthesis of this compound Scaffold

This protocol ensures high purity, critical for accurate biological assaying.

Reagents: 2,6-Dibromoaniline, Potassium ethyl xanthate, DMF, HNO2.

  • Cyclization: Dissolve 2,6-dibromoaniline in DMF. Add potassium ethyl xanthate (1.2 eq) and reflux for 4 hours.

  • Workup: Pour reaction mixture into ice water. Acidify with HCl to precipitate the mercaptan intermediate.

  • Oxidation/Desulfurization: Treat the intermediate with

    
     or perform oxidative desulfurization if the target is the core benzothiazole.
    
  • Purification: Recrystallize from ethanol.

    • Quality Control: Confirm structure via

      
      H-NMR (Doublet at 
      
      
      
      7.57 ppm for H-7 is characteristic).
In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC50 against Botrytis cinerea or Rhizoctonia solani.

  • Preparation: Dissolve test compounds in DMSO to create a stock solution (10,000 ppm).

  • Media: Prepare Potato Dextrose Agar (PDA). Add test compound to molten agar (

    
    ) to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 
    
    
    
    g/mL).
  • Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the plate.

  • Incubation: Incubate at

    
     for 72-96 hours (until control plates reach the edge).
    
  • Quantification: Measure colony diameter (cross method). Calculate inhibition rate (

    
    ):
    
    
    
    
    Where
    
    
    is control diameter and
    
    
    is treated diameter.
  • Analysis: Perform Probit regression to determine EC50.

Synthesis & SAR Visualization[2]

The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) logic for optimizing these agrochemicals.

SAR_Flow Start Starting Material: 2,6-Dibromoaniline Inter Intermediate: 7-Bromo-2-mercaptobenzothiazole Start->Inter Cyclization (K-Xanthate) Core Scaffold: This compound Inter->Core Desulfurization Deriv_Urea Urea Derivative (DNA Gyrase Inhibitor) Core->Deriv_Urea + Ethylisocyanate Deriv_Triazole Triazole Hybrid (CYP51 Inhibitor) Core->Deriv_Triazole + Triazole Linker SAR_7Pos SAR Insight: 7-Br increases lipophilicity but may sterically hinder CYP51 binding Deriv_Urea->SAR_7Pos High Potency Deriv_Triazole->SAR_7Pos Lower potency vs 5-isomer

Figure 2: Synthesis pathway and SAR divergence for this compound derivatives.

References

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives. Molecules, 2024. Link

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Advances, 2018. Link

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. International Journal of Molecular Sciences, 2018. Link

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Antibiotics, 2022.[2] Link

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 2016. Link

  • Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum. Journal of Fungi, 2023. Link

  • PubChem Compound Summary: this compound. National Library of Medicine. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 7-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 767-70-4 Synonyms: 7-Bromo-1,3-benzothiazole Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant / Acute Toxicant

Executive Safety Summary

7-Bromobenzothiazole is a halogenated heterocyclic building block frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. While structurally stable, its halogenated nature and potential biological activity as a kinase inhibitor scaffold necessitate strict containment to prevent respiratory sensitization and dermal absorption.

Core Directive: Treat this compound as a Potent Sensitizer and Irritant . All handling of the neat solid must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

The following hazard classification is derived from GHS standards for halogenated benzothiazoles.

Hazard CategoryGHS CodeHazard StatementRisk Management
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Do not mouth pipette. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[1]Double-gloving required. Immediate soap/water wash upon contact.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Safety glasses with side shields are mandatory; goggles required for powders.
STOT - Single Exp. H335 May cause respiratory irritation.[1][3]Zero-tolerance for open-bench handling. Use LEV (Local Exhaust Ventilation).

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy. The following decision logic dictates the required PPE based on the physical state of the reagent during handling.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Dry Solid Solution Solution / Liquid (Reaction/Workup) State->Solution Dissolved Resp_Solid Respiratory: Fume Hood Required Solid->Resp_Solid Hand_Solid Hands: Single Nitrile Gloves (4 mil / 0.11 mm) Solid->Hand_Solid Eye_Solid Eyes: Chemical Goggles (If fine dust) Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood + Sash Low Solution->Resp_Sol Hand_Sol Hands: Double Gloving (Nitrile over Nitrile) Solution->Hand_Sol Eye_Sol Eyes: Safety Glasses (Side Shields) Solution->Eye_Sol

Figure 1: PPE Selection Workflow based on the physical state of this compound. Solid handling prioritizes inhalation protection; solution handling prioritizes dermal barrier integrity.

Detailed PPE Specifications
  • Hand Protection:

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).

    • Protocol: Inspect for pinholes by inflating with air prior to use. Change gloves immediately if splashed.

    • Why? Latex offers poor resistance to organic solvents often used with this compound (e.g., DCM, DMF). Nitrile provides superior chemical resistance and durability.

  • Eye Protection:

    • Standard: ANSI Z87.1 compliant safety glasses with side shields.

    • High Risk: Chemical splash goggles are required if handling >5g of fine powder where dust generation is probable.

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary: If hood is unavailable (emergency only), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Operational Handling Protocol

A. Weighing & Transfer (Solid State)

Static electricity is a common issue with dry benzothiazole powders, leading to dispersion.

  • Preparation: Place the analytical balance inside the fume hood. If vibration affects readings, use a draft shield, but do not remove the chemical from the hood.

  • Static Control: Use an ionizing gun or anti-static brush on the spatula and weighing boat before contact.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the required amount into a tared vial.

    • Immediately recap the stock container.

    • Wipe the exterior of the stock container with a Kimwipe dampened with acetone before returning to storage.

B. Reaction Setup (Inert Atmosphere)

This compound is often used in transition-metal catalysis sensitive to oxygen.

  • Dissolution: Add solvent (e.g., DMF, Toluene) to the solid in the vial/flask before removing it from the hood to transport to a glovebox or manifold.

  • Septum Safety: If adding reagents via syringe, ensure a bleed needle is used to prevent over-pressurization and potential aerosolization of the solution.

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Manage Locally Assess->Minor Major Major (>5g) Evacuate Area Assess->Major Solid_Clean Solid Spill: Cover with wet paper towel to prevent dust -> Scoop Minor->Solid_Clean Powder Liquid_Clean Liquid Spill: Absorb with Vermiculite or Chem-Pad Minor->Liquid_Clean Solution Decon Decontaminate: Wash surface with Soap & Water Solid_Clean->Decon Liquid_Clean->Decon Waste Disposal: Halogenated Organic Waste Decon->Waste

Figure 2: Step-by-step logic for containing and cleaning spills. Wet-wiping is critical for solids to prevent airborne dust.

Disposal Protocols
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly mark the waste tag with "this compound" and "Toxic/Irritant".

  • Contaminated Debris: Gloves, weighing boats, and Kimwipes used in cleaning must be disposed of as solid hazardous waste, not regular trash.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound (CID 11521350).[5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.